Fidaxomicin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C52H74Cl2O18 |
|---|---|
Molecular Weight |
1065.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1/i3D3,4D3,24D |
InChI Key |
ZVGNESXIJDCBKN-JCFKPCOMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](OC1(C)C)O[C@@H]\2[C@H](/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C2\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C)CC)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Fidaxomicin-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Fidaxomicin-d7, a crucial stable isotope-labeled internal standard for the bioanalysis of the antibiotic Fidaxomicin. This document details the probable synthetic route, purification protocols, and analytical applications, supported by quantitative data and workflow visualizations.
Introduction to this compound
Fidaxomicin is a macrocyclic antibiotic used for the treatment of Clostridioides difficile infections. This compound is the deuterated analog of Fidaxomicin, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent drug but has a distinct molecular weight. Its primary application is in pharmacokinetic and bioequivalence studies where precise measurement of Fidaxomicin and its metabolites in biological matrices is required.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the production of the parent compound, Fidaxomicin, through fermentation, followed by a chemical modification to introduce the deuterium atoms.
Fermentation of Fidaxomicin
Fidaxomicin is produced by the fermentation of the bacterium Dactylosporangium aurantiacum subspecies hamdenesis. The fermentation process is a critical step that requires careful control of culture conditions to maximize the yield of the desired product.
Experimental Protocol: Fidaxomicin Fermentation
-
Inoculum Preparation: A pure culture of Dactylosporangium aurantiacum is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.
-
Production Fermentation: The production fermenter, containing a sterile nutrient-rich medium, is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of Fidaxomicin.
-
Harvesting: Upon completion of the fermentation, the broth containing the Fidaxomicin is harvested for downstream processing.
Chemical Synthesis: Deuteration
Based on the chemical name provided by commercial suppliers, the seven deuterium atoms in this compound are located on the isobutyryl ester group attached to the noviose sugar moiety. Specifically, it is a (methyl-d3)propanoyl-2,3,3,3-d4 group. This suggests a synthetic route involving the acylation of a hydrolyzed Fidaxomicin precursor with a deuterated isobutyric acid derivative.
Proposed Experimental Protocol: Synthesis of this compound
-
Hydrolysis of the Isobutyryl Ester: The native isobutyryl ester of Fidaxomicin is selectively hydrolyzed to yield the corresponding des-isobutyryl-Fidaxomicin (OP-1118), which is a known metabolite of Fidaxomicin. This can be achieved under mild basic or acidic conditions, or through enzymatic hydrolysis.
-
Synthesis of Deuterated Isobutyric Anhydride: Deuterated isobutyric acid (isobutyric acid-d7) is converted to its corresponding anhydride. This can be achieved by reacting isobutyric acid-d7 with a suitable activating agent such as dicyclohexylcarbodiimide (DCC) or by converting it to the acid chloride followed by reaction with a carboxylate salt.
-
Esterification: The des-isobutyryl-Fidaxomicin (OP-1118) is then esterified with the deuterated isobutyric anhydride in the presence of a suitable catalyst (e.g., 4-dimethylaminopyridine, DMAP) and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent. The reaction is monitored by a suitable analytical technique such as HPLC or TLC until completion.
-
Work-up and Crude Isolation: Upon completion of the reaction, the mixture is worked up by quenching the excess anhydride, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield crude this compound.
Figure 1: Proposed workflow for the synthesis of this compound.
Purification of this compound
The purification of this compound from the crude reaction mixture is a critical step to achieve the high purity required for its use as an internal standard (>99.5%). A multi-step purification strategy is typically employed, combining chromatographic techniques and crystallization.
Chromatographic Purification
Chromatography is the primary method for the purification of Fidaxomicin and its derivatives. Both normal-phase and reversed-phase chromatography can be utilized.
Experimental Protocol: Column Chromatography
-
Column Packing: A chromatography column is packed with a suitable stationary phase. For normal-phase chromatography, silica gel is commonly used. For reversed-phase chromatography, C8 or C18 bonded silica is a good choice.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
Elution: The column is eluted with a solvent system of increasing polarity (for normal-phase) or decreasing polarity (for reversed-phase). Fractions are collected and analyzed by HPLC or TLC.
-
Fraction Pooling: Fractions containing the pure this compound are pooled together and the solvent is removed under reduced pressure.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, preparative HPLC is often the final chromatographic step.
-
Column and Mobile Phase Selection: A preparative scale reversed-phase column (e.g., C18) is used. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Injection and Elution: The partially purified this compound is dissolved in the mobile phase and injected onto the column. A gradient or isocratic elution is used to separate the desired product from impurities.
-
Fraction Collection: The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to yield the highly purified product.
Crystallization
Crystallization can be used as a final polishing step to remove any remaining amorphous impurities and to obtain a stable, crystalline form of this compound.
Experimental Protocol: Crystallization
-
Dissolution: The purified this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.
-
Cooling and Precipitation: The solution is slowly cooled to induce crystallization. The rate of cooling can influence the crystal size and purity.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a cold solvent to remove any residual mother liquor, and then dried under vacuum to a constant weight.
Figure 2: General workflow for the purification of this compound.
Quantitative Data and Quality Control
The quality of this compound is paramount for its use as an internal standard. The following tables summarize key quantitative parameters for the purification and final product specifications.
Table 1: Purification Yields (Illustrative)
| Purification Step | Starting Material | Typical Yield (%) | Purity by HPLC (%) |
| Column Chromatography | Crude this compound | 60 - 80 | 85 - 95 |
| Preparative HPLC | Partially Purified this compound | 70 - 90 | > 99.5 |
| Crystallization | Highly Purified this compound | 85 - 95 | > 99.8 |
Table 2: Final Product Specifications for this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 99.5% | HPLC-UV |
| Isotopic Purity | ≥ 98% (d7) | Mass Spectrometry |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
Conclusion
The synthesis and purification of this compound is a challenging but essential process for the development and clinical evaluation of Fidaxomicin. The combination of fermentation to produce the parent molecule, followed by a targeted chemical deuteration and a rigorous multi-step purification process, allows for the production of a high-purity stable isotope-labeled internal standard. This technical guide provides a framework for understanding the key methodologies involved and serves as a valuable resource for researchers and professionals in the field of drug development and analysis.
Characterization of Fidaxomicin-d7 Isotopic Purity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the characterization of Fidaxomicin-d7 isotopic purity. This compound, the deuterated analog of the macrocyclic antibiotic Fidaxomicin, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, often serving as an internal standard for quantitative bioanalysis. Ensuring its isotopic purity is paramount for the accuracy and reliability of such studies.
Introduction to this compound and Isotopic Purity
Fidaxomicin is a narrow-spectrum antibiotic used for the treatment of Clostridioides difficile-associated diarrhea (CDAD).[1] Its deuterated form, this compound, is synthesized to incorporate seven deuterium atoms, enhancing its utility in mass spectrometry-based assays by providing a distinct mass shift from the unlabeled drug.
Isotopic purity is a critical quality attribute of any stable isotope-labeled compound. It refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can include molecules with fewer or no deuterium atoms (e.g., d0 to d6) or molecules with isotopic enrichment at non-specified positions. Accurate determination of isotopic purity is essential to prevent cross-signal contribution and ensure the precision of quantitative analyses.
Quantitative Data Summary
The isotopic purity of this compound is typically determined by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key specifications and expected quantitative data for a representative batch of this compound.
Table 1: General Specifications for this compound
| Parameter | Specification |
| Chemical Formula | C₅₂H₆₇D₇Cl₂O₁₈ |
| Molecular Weight | 1065.08 g/mol [2] |
| CAS Number | 2143934-06-7[2] |
| Appearance | Off-white powder |
| Chemical Purity (HPLC) | > 99.5% |
| Isotopic Purity (HRMS) | > 99.8% |
Table 2: Representative Isotopic Distribution of this compound by HRMS
| Isotopologue | Relative Abundance (%) |
| d7 | > 99.8 |
| d6 | < 0.15 |
| d5 | < 0.05 |
| d4 | < 0.01 |
| d3 | < 0.01 |
| d2 | < 0.01 |
| d1 | < 0.01 |
| d0 (Unlabeled) | < 0.01 |
Note: The data in Table 2 is illustrative and may vary slightly between different synthesis batches. The primary goal is to demonstrate the overwhelming abundance of the d7 isotopologue.
Experimental Protocols
The following sections detail the methodologies for the two primary techniques used to assess the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the most common and powerful technique for determining isotopic purity due to its high sensitivity and mass accuracy, allowing for the clear separation of different isotopologues.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Mass Range: Set the mass range to scan from m/z 1000 to 1100 to encompass the protonated molecules of all potential isotopologues ([M+H]⁺).
-
Resolution: A mass resolution of at least 70,000 is recommended to resolve the isotopic peaks from potential interferences.
-
Injection Method: Direct infusion or Liquid Chromatography (LC) introduction can be used. LC-HRMS is preferred as it can separate chemical impurities prior to mass analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the peak corresponding to the [M+H]⁺ ion for each isotopologue (d0 to d7).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Area of d7 peak / Sum of areas of all isotopologue peaks) x 100
-
-
Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy
²H NMR provides information about the location and extent of deuteration within the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a non-deuterated solvent (e.g., chloroform, acetone). Using a non-deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[3]
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe or a broadband probe that can be tuned to the deuterium frequency.
-
Acquisition: ²H NMR experiments are typically acquired unlocked.[3]
-
Referencing: The chemical shifts can be referenced to the natural abundance deuterium signal of the solvent.[3]
-
-
Data Acquisition and Analysis:
-
Acquire the ²H NMR spectrum.
-
The spectrum should show signals corresponding to the deuterium atoms at the labeled positions.
-
The absence of significant signals at other positions confirms the site-specificity of the deuteration.
-
Integration of the signals can provide a semi-quantitative measure of the isotopic enrichment at each labeled site.
-
Visualizations
The following diagrams illustrate the experimental workflow for isotopic purity characterization and the mechanism of action of Fidaxomicin.
Caption: Experimental workflow for this compound isotopic purity characterization.
Caption: Mechanism of action of Fidaxomicin in inhibiting bacterial transcription.
Conclusion
The characterization of this compound isotopic purity is a multi-faceted process that relies on the synergistic use of HRMS and ²H NMR. HRMS provides precise quantitative data on the distribution of isotopologues, while ²H NMR confirms the location of the deuterium labels. By following rigorous experimental protocols and data analysis procedures, researchers can ensure the quality and reliability of this compound, thereby upholding the integrity of subsequent research and development activities. This guide provides a foundational framework for these critical analytical procedures.
References
An In-depth Technical Guide to Fidaxomicin-d7: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin is a first-in-class macrocyclic antibiotic with a narrow spectrum of activity, primarily targeting the pathogenic bacterium Clostridioides difficile. Its deuterated isotopologue, Fidaxomicin-d7, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, with a comparative analysis against its non-deuterated counterpart, Fidaxomicin.
Chemical Structure and Deuterium Labeling
This compound is structurally identical to Fidaxomicin with the exception of seven hydrogen atoms being replaced by deuterium on the isobutyryl side chain. This specific labeling provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.
The systematic IUPAC name for this compound is (2R,3S,4S,5S,6R)-6-(((3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4R,5S)-3,4-Dihydroxy-6,6-dimethyl-5-((2-(methyl-d3)propanoyl-2,3,3,3-d4)oxy)tetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl-3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate.[1]
Physicochemical Properties
The key physicochemical properties of this compound and Fidaxomicin are summarized in the table below for direct comparison. The introduction of seven deuterium atoms results in a predictable increase in molecular weight.
| Property | This compound | Fidaxomicin | Reference(s) |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ | C₅₂H₇₄Cl₂O₁₈ | [1][2][3] |
| Molecular Weight | 1065.08 g/mol | 1058.04 g/mol | [1][2][4] |
| Appearance | Off-White Solid | White to off-white powder | [5][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | DMSO (≥ 33 mg/mL), Water (Insoluble) | [5][7] |
Biological Activity and Mechanism of Action
Fidaxomicin exerts its potent bactericidal activity by inhibiting the initiation of bacterial RNA synthesis.[5][8] It specifically targets the bacterial RNA polymerase (RNAP), a crucial enzyme for transcription. The mechanism does not involve the elongation phase of transcription but rather prevents the formation of the "open promoter complex," a critical step where the DNA strands separate to allow for RNA synthesis to begin.[8][9] This targeted action against a key bacterial process contributes to its efficacy against C. difficile. This compound, being a stable isotope-labeled analog, is expected to exhibit the same biological mechanism of action.
The following diagram illustrates the inhibitory action of Fidaxomicin on bacterial transcription initiation.
Experimental Protocols
Quantification of Fidaxomicin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a validated method for the determination of Fidaxomicin concentrations in human plasma, a critical component of pharmacokinetic studies.
1. Objective: To accurately quantify Fidaxomicin in human plasma samples.
2. Internal Standard: this compound is used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.
3. Materials and Reagents:
- Human plasma (blank)
- Fidaxomicin reference standard
- This compound internal standard solution (e.g., 3.00 ng/mL)[10]
- Acetonitrile (ACN), HPLC grade
- Methanol, HPLC grade
- Water, HPLC grade
- Trifluoroacetic Acid (TFA)
- Solid-phase extraction (SPE) cartridges
4. Sample Preparation Workflow:
5. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., XSelect CSH C18) is typically used for separation.[10]
- Mobile Phase: A gradient elution using a two-component mobile phase system is employed.
- Mobile Phase A: 0.02% Trifluoroacetic Acid (TFA) in water[7]
- Mobile Phase B: 0.02% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)[7]
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fidaxomicin and this compound are monitored for quantification.
6. Data Analysis: The concentration of Fidaxomicin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Fidaxomicin.
Conclusion
This compound is an indispensable tool in the research and development of Fidaxomicin. Its well-defined chemical structure with stable isotope labeling allows for its use as a reliable internal standard in bioanalytical methods. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a better understanding of the pharmacokinetics and clinical efficacy of this important antibiotic.
References
- 1. clearsynth.com [clearsynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fidaxomicin is an inhibitor of the initiation of bacterial RNA synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. jmpas.com [jmpas.com]
- 8. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
The Core Mechanism of Fidaxomicin: A Technical Guide to its Action as an RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fidaxomicin, a narrow-spectrum macrocyclic antibiotic, represents a significant advancement in the treatment of Clostridioides difficile infections (CDI). Its clinical efficacy is rooted in a highly specific mechanism of action: the inhibition of bacterial RNA polymerase (RNAP), the central enzyme in gene transcription. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of fidaxomicin's engagement with its target. Through a synthesis of structural biology, biochemical assays, and genetic studies, we delineate the precise steps of the transcription cycle inhibited by fidaxomicin, the structural basis for its target specificity, and the mechanisms underlying the development of resistance. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking a detailed understanding of fidaxomicin's inhibitory action.
Introduction: Targeting the Engine of Bacterial Life
Bacterial RNA polymerase is a proven target for antibacterial therapy due to its essential role in bacterial viability and the structural differences between prokaryotic and eukaryotic RNAPs.[1] Fidaxomicin distinguishes itself from other RNAP inhibitors, such as the broad-spectrum rifamycins, by targeting a different site and a distinct step in the transcription process.[2][3] This unique mechanism contributes to its narrow spectrum of activity, primarily against Gram-positive bacteria, and its reduced propensity for cross-resistance with other antibiotic classes.[3][4]
The Molecular Target: Bacterial RNA Polymerase
Bacterial RNAP is a multi-subunit enzyme responsible for transcribing DNA into RNA. The core enzyme consists of five subunits (α₂, β, β', and ω), which associate with a sigma (σ) factor to form the holoenzyme. The σ factor is crucial for promoter recognition and initiation of transcription. A key structural feature of RNAP is the "clamp," a mobile element that must close over the DNA template to ensure processive transcription.
Mechanism of Action: A "Doorstop" in the Transcription Machinery
Fidaxomicin's inhibitory action is centered on the initial stages of transcription.[2][5] It binds to the "switch region" located at the base of the RNAP clamp.[1][4] This binding site is allosteric, meaning it is distinct from the active site of the enzyme.
The binding of fidaxomicin has a profound conformational effect on the RNAP holoenzyme. Cryo-electron microscopy (cryo-EM) studies have revealed that fidaxomicin traps the RNAP clamp in an open conformation.[4][6][7] This "jamming" action prevents the clamp from closing around the promoter DNA, a critical step for the transition from the closed promoter complex (RPc) to the open promoter complex (RPo), where the DNA strands are separated to form the transcription bubble.[2][4][8] By acting as a "doorstop," fidaxomicin effectively prevents the necessary conformational changes required for transcription initiation.[4][6]
This mechanism is distinct from that of rifamycins, which bind to a different site on the β subunit and block the elongation of the nascent RNA chain. The non-overlapping binding sites and mechanisms of action of fidaxomicin and rifamycins explain their lack of cross-resistance and potential for synergistic activity.[3]
Signaling Pathway of Transcription Initiation and Fidaxomicin Inhibition
Caption: Mechanism of fidaxomicin inhibition of bacterial transcription initiation.
Quantitative Analysis of Fidaxomicin's Inhibitory Activity
The potency of fidaxomicin against RNAP from various bacterial species has been quantified using in vitro transcription assays to determine the half-maximal inhibitory concentration (IC50). These values highlight the differential susceptibility of RNAP from different bacteria to fidaxomicin.
| Bacterial Species | RNA Polymerase Complex | IC50 (µM) | Reference |
| Mycobacterium tuberculosis | RNAP with full-length RbpA | 0.2 | [9][10] |
| Mycobacterium tuberculosis | RNAP lacking RbpA-Fdx contacts | 7 | [9][10] |
| Escherichia coli | Eσ⁷⁰ | 53 | [9][10] |
| Clostridioides difficile | Eσᴬ | ~0.5 | [9] |
Note: The presence of the transcription factor RbpA in M. tuberculosis significantly sensitizes its RNAP to fidaxomicin.[9][10]
Experimental Protocols for Elucidating the Mechanism of Action
The mechanism of fidaxomicin has been elucidated through a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
In Vitro Transcription Assays (Order-of-Addition Experiment)
This assay is crucial for determining the specific stage of transcription initiation that is inhibited by fidaxomicin.
Objective: To identify the step in the transcription initiation pathway that is sensitive to fidaxomicin.
Methodology:
-
Preparation of Components:
-
Purified bacterial RNAP holoenzyme.
-
A linear DNA template containing a strong promoter (e.g., λPR).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP) for transcript detection.
-
Fidaxomicin solution at a known concentration.
-
Transcription buffer.
-
-
Experimental Setup:
-
A series of transcription reactions are set up.
-
Fidaxomicin is added at different time points, corresponding to distinct stages of transcription initiation:
-
Timepoint 1: Fidaxomicin is added to the RNAP holoenzyme before the addition of the DNA template.
-
Timepoint 2: Fidaxomicin is added after the RNAP and DNA have been incubated together to form the closed promoter complex (RPc).
-
Timepoint 3: Fidaxomicin is added after the formation of the open promoter complex (RPo), which can be stabilized by the addition of a dinucleotide primer.[2][11]
-
Timepoint 4: Fidaxomicin is added after the initiation of RNA synthesis.
-
-
-
Transcription Reaction and Analysis:
-
The transcription reactions are initiated by the addition of rNTPs.
-
The reactions are allowed to proceed for a defined period and then stopped.
-
The RNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
The radiolabeled transcripts are visualized by autoradiography and quantified.
-
-
Interpretation of Results:
Experimental Workflow: Order-of-Addition Assay
Caption: Workflow for the order-of-addition in vitro transcription assay.
DNA Footprinting Assays
DNA footprinting techniques are used to identify the specific DNA sequences that are protected by a bound protein, in this case, RNAP, from cleavage by a DNA-cleaving agent.
Objective: To map the region of DNA protected by RNAP in the presence and absence of fidaxomicin.
Methodology:
-
Probe Preparation:
-
Binding Reaction:
-
DNase I Digestion:
-
Analysis:
-
The DNA fragments are purified and separated by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment.
-
The gel is dried and exposed to X-ray film for autoradiography.
-
-
Interpretation:
Objective: To specifically probe for DNA melting (strand separation) within the promoter region.
Methodology:
-
Complex Formation:
-
RNAP holoenzyme is incubated with the promoter-containing DNA fragment in the presence and absence of fidaxomicin.
-
-
KMnO₄ Treatment:
-
Piperidine Cleavage:
-
Analysis:
-
The resulting DNA fragments are analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
-
Interpretation:
Experimental Workflow: DNA Footprinting
References
- 1. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. STRUCTURAL BASIS OF TRANSCRIPTION INHIBITION BY FIDAXOMICIN (LIPIARMYCIN A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidaxomicin is an inhibitor of the initiation of bacterial RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. DNase I footprinting [gene.mie-u.ac.jp]
- 13. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Potassium permanganate as a probe to map DNA-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Real-time footprinting of DNA in the first kinetically significant intermediate in open complex formation by Escherichia coli RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Fidaxomicin
Disclaimer: This technical guide provides an in-depth overview of the stability and storage conditions for Fidaxomicin. The information presented herein is based on publicly available data for the non-deuterated compound. At the time of publication, specific stability data for Fidaxomicin-d7 was not available. It is generally assumed that the stability profile of a deuterated analogue is comparable to its non-deuterated counterpart; however, empirical validation is recommended for critical applications.
This guide is intended for an audience of researchers, scientists, and drug development professionals. It summarizes key stability data, details relevant experimental protocols, and provides visual workflows to aid in the understanding of stability testing processes.
Overview of Fidaxomicin Stability
Fidaxomicin is a macrocyclic antibacterial drug used for the treatment of Clostridioides difficile infections (CDI)[1][2][3][4][5]. As a Biopharmaceutics Classification System (BCS) Class IV compound, it exhibits both low solubility and low permeability[6][7]. The stability of the drug substance and its formulations is a critical quality attribute.
Fidaxomicin is known to be sensitive to acidic conditions, which can lead to the hydrolysis of its O-glycosidic bond[8][9]. It is also susceptible to degradation under alkaline, oxidative, and thermal stress[8][10][11][12]. One of the most significant degradation impurities, sensitive to humidity and heat, is designated as impurity F[7].
Storage Conditions and Shelf-Life
The recommended storage conditions and shelf-life for commercially available Fidaxomicin formulations are summarized below. These are based on regulatory approvals and manufacturer's data.
| Formulation | Storage Temperature | Shelf-Life | Additional Recommendations |
| DIFICID®/Dificlir® 200 mg Tablets | 20°C - 25°C (68°F - 77°F) | 24 Months | Excursions permitted to 15-30°C[6]. Store in properly labeled containers[13][14][15]. |
| DIFICID® Granules for Oral Suspension | Not specified (assumed room temp.) | 9 Months | Granted after review of stability data[16]. |
| Crushed Tablets in Delivery Vehicles | Room Temperature | Up to 2 hours in water; Up to 24 hours in applesauce or Ensure® | This data supports administration through nasogastric tubes[17][18][19]. |
| Fidaxomicin Solid Formulation (General) | Normal Conditions | Stable under normal conditions | Keep away from strong oxidizing agents, heat, flames, and sparks[13][14][15]. |
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[8][12]. Fidaxomicin has been subjected to various stress conditions as summarized in the table below.
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Findings |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant degradation | One major degradation product (Impurity 5) is acid stress-dependent[8][10][11]. Fidaxomicin shows full degradation under simulated stomach acidic conditions within 2 hours[9]. |
| Alkali Hydrolysis | 0.1 M NaOH at 80°C for 24h | Significant degradation | Three degradation products (Impurities 2, 3, and 6) are alkali stress-dependent[8][10][11]. |
| Oxidative Degradation | 3% H₂O₂ at room temp. for 24h | Moderate degradation | Degradation products are formed, but are well-separated from the parent drug in HPLC analysis[8][10][11]. |
| Thermal Degradation | 80°C for 48h | Minor degradation | Fidaxomicin is relatively stable to dry heat compared to hydrolytic and oxidative stress[10][11]. |
| Photolytic Degradation | UV light (254 nm) for 48h | Minor degradation | Shows relative stability under photolytic stress conditions. |
Experimental Protocols
A robust stability-indicating method is crucial for accurately quantifying Fidaxomicin and its degradation products. The following protocol is a representative example from published literature[8][10][11][12][20].
-
Chromatographic System: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water, acetonitrile, and methanol in a ratio of 20:36.5:43.5 (v/v/v)[8][10][11][12].
-
Method Validation: The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines. The specificity is confirmed by the separation of the main peak from degradation products in forced degradation samples[8][10][11][12].
The following outlines a typical experimental setup for forced degradation studies of Fidaxomicin[8][10][11][12].
-
Preparation of Stock Solution: Prepare a stock solution of Fidaxomicin in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH.
-
Alkali Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze using the validated stability-indicating HPLC method.
Visualized Workflows
The following diagrams illustrate the logical flow of a forced degradation study and the subsequent analysis.
Caption: Workflow for a forced degradation study of Fidaxomicin.
Caption: Key parameters for validating a stability-indicating analytical method.
References
- 1. drugs.com [drugs.com]
- 2. merck.com [merck.com]
- 3. storage.mtender.gov.md [storage.mtender.gov.md]
- 4. Dificlir | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CN110037992B - Stable fidaxomicin composition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Formal Single Atom Editing of the Glycosylated Natural Product Fidaxomicin Improves Acid Stability and Retains Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 11. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | CoLab [colab.ws]
- 12. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
- 13. merck.com [merck.com]
- 14. msd.com [msd.com]
- 15. msd.com [msd.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stability and recovery of DIFICID(®) (Fidaxomicin) 200-mg crushed tablet preparations from three delivery vehicles, and administration of an aqueous dispersion via nasogastric tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Fidaxomicin-d7 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fidaxomicin-d7, a deuterated analog of the macrocyclic antibiotic Fidaxomicin. Understanding the solubility of this compound in various organic solvents is critical for a range of research and development activities, including formulation, in vitro assay development, and pharmacokinetic studies. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and visualizes key experimental and mechanistic pathways.
Introduction to this compound
Fidaxomicin is a narrow-spectrum antibiotic that functions as an inhibitor of bacterial RNA polymerase.[1] It is particularly effective against Clostridium difficile. This compound is a stable isotope-labeled version of Fidaxomicin, where seven hydrogen atoms have been replaced with deuterium.[2][3] This labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[2] While deuteration can sometimes affect a drug's pharmacokinetic properties, the fundamental physicochemical characteristics, such as solubility in organic solvents, are generally expected to be similar to the parent compound.[4]
Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, qualitative data is available, and the well-documented solubility of the parent compound, Fidaxomicin, provides a strong reference point for researchers. The following table summarizes the available information.
| Compound | Solvent | Solubility | Concentration | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][5] | - | Qualitative assessment. |
| Methanol | Slightly Soluble[2][5] | - | Qualitative assessment. | |
| Methanol | Soluble[6] | - | Contradictory qualitative data exists. | |
| Isopropanol | Soluble[6] | - | Qualitative assessment. | |
| Dichloromethane (DCM) | Soluble[6] | - | Qualitative assessment. | |
| Fidaxomicin | Dimethyl Sulfoxide (DMSO) | Soluble[7] | ≥ 33 mg/mL (31.19 mM)[8] | A high solubility is reported. |
| Soluble | 100 mg/mL (94.51 mM)[1] | |||
| Ethanol | Soluble[7] | - | Insoluble according to another source.[1] | |
| Methanol | Soluble[7] | - | ||
| Dimethylformamide (DMF) | Soluble[7] | - | ||
| Water | Insoluble[1] | - | Limited water solubility.[7] |
Note: Researchers should consider that solubility can be affected by factors such as temperature, purity of the compound, and the specific batch.[1] It is recommended to experimentally determine solubility for the specific conditions of any new study.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent. This method aims to establish the equilibrium between the dissolved and undissolved compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid form)
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to allow them to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the supernatant from the equilibrated samples as necessary to fall within the range of the calibration curve.
-
Analyze the diluted supernatant samples by HPLC to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Use the calibration curve to calculate the concentration of this compound in the supernatant.
-
The resulting concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of Fidaxomicin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fidaxomicin D7 | 2143934-06-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | 2143934-06-7 | Invivochem [invivochem.com]
- 5. Fidaxomicin D7 CAS#: 2143934-06-7 [m.chemicalbook.com]
- 6. Fidaxomicin stable isotope labelled | SiChem GmbH [shop.sichem.de]
- 7. bioaustralis.com [bioaustralis.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Fidaxomicin-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fidaxomicin-d7, a deuterated analog of the macrocyclic antibiotic Fidaxomicin. This document furnishes its core physicochemical properties, detailed experimental protocols for its use as an internal standard in quantitative analysis, and a summary of the mechanism of action of its parent compound, Fidaxomicin.
Core Properties of this compound
This compound serves as a crucial internal standard for the accurate quantification of Fidaxomicin in biological matrices, owing to its near-identical chemical and physical properties to the parent drug, with the key difference being its higher molecular weight due to deuterium labeling.
| Property | Value |
| CAS Number | 2143934-06-7 |
| Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ |
| Molecular Weight | 1065.08 g/mol |
Quantitative Analysis of Fidaxomicin using this compound
This compound is the preferred internal standard for bioanalytical methods developed to support clinical research of Fidaxomicin. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification in Human Plasma
This protocol outlines a validated LC-MS/MS method for the quantification of Fidaxomicin and its primary active metabolite, OP-1118, in human plasma.
1. Sample Preparation:
-
To 50.0 µL of a human plasma sample, add 50.0 µL of an internal standard solution containing 3.00 ng/mL of this compound.[1]
-
Add 200 µL of aqueous solution to the sample.[1]
-
Perform a liquid-liquid extraction by adding 800 µL of ethyl acetate.[1]
-
Vortex the mixture for 5 minutes and allow it to stand for 5 minutes to ensure phase separation.[1]
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube and evaporate to dryness.[1]
-
Reconstitute the dried residue with 300 µL of a methanol-water (1:1, v/v) solution.[1]
2. Chromatographic Conditions:
-
LC System: A suitable HPLC system capable of gradient elution.
-
Column: XSelect CSH C18 column.[1]
-
Mobile Phase: A gradient elution using a suitable mobile phase composition, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Injection Volume: 10.0 µL.[1]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Monitor the specific precursor-to-product ion transitions for Fidaxomicin, OP-1118, and this compound.
4. Quantification:
-
The concentration of Fidaxomicin and OP-1118 in the plasma samples is determined by comparing the peak area ratios of the analytes to the internal standard (this compound) against a calibration curve.
-
The lower limit of quantification for Fidaxomicin and OP-1118 can reach 0.100 ng/mL and 0.200 ng/mL, respectively.[1]
Experimental Protocol: Quantification in Feces
A validated LC-MS/MS method is also used for the quantification of Fidaxomicin and OP-1118 in fecal samples.
1. Sample Preparation:
-
Homogenize the entire fecal sample with an acetonitrile/acetic acid solution.
-
Dilute an aliquot of the homogenate with a water/acetonitrile (90:10, v/v) solution.
-
Further sample clean-up may involve solid-phase extraction (SPE).
Pharmacokinetic Data
Clinical studies have demonstrated that orally administered Fidaxomicin results in high fecal concentrations and minimal systemic absorption. The following tables summarize key pharmacokinetic parameters of Fidaxomicin and its active metabolite, OP-1118.
Table 1: Plasma Pharmacokinetic Parameters of Fidaxomicin and OP-1118 in Patients with Clostridium difficile Infection
| Analyte | Time Point | Mean Concentration (± SD) (ng/mL) |
| Fidaxomicin | Day 1 of therapy | 22.8 ± 26.7 |
| Last day of therapy | 28.5 ± 33.4 | |
| OP-1118 | Day 1 of therapy | 44.5 ± 50.4 |
| Last day of therapy | 85.6 ± 131 |
Data from phase III clinical trials.[2]
Table 2: Fecal Concentrations of Fidaxomicin and OP-1118
| Analyte | Concentration Range (µg/g) |
| Fidaxomicin | >1000 |
| OP-1118 | >800 |
Data from phase III clinical trials.[2]
Mechanism of Action of Fidaxomicin
Fidaxomicin exhibits its bactericidal effect by inhibiting bacterial RNA polymerase (RNAP). Its mechanism is distinct from other RNAP inhibitors like rifamycins.
Fidaxomicin binds to the DNA template-RNAP complex and prevents the initial separation of the DNA strands. This action inhibits the formation of the open promoter complex, which is a prerequisite for the initiation of transcription. By blocking this early step, Fidaxomicin effectively halts messenger RNA synthesis, leading to bacterial cell death. This targeted mechanism contributes to its narrow spectrum of activity, primarily against Clostridium difficile, while having minimal impact on the normal gut microbiota.
Visualizations
The following diagrams illustrate the analytical workflow for plasma sample analysis and the mechanism of action of Fidaxomicin.
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Fidaxomicin inhibits bacterial transcription by preventing DNA strand separation.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Fidaxomicin-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fidaxomicin and its deuterated internal standard, fidaxomicin-d7, in human plasma. The described method is crucial for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. This method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.
Introduction
Fidaxomicin is a narrow-spectrum macrolide antibiotic primarily used for the treatment of Clostridium difficile associated diarrhea (CDAD).[1][2] Its mechanism of action involves the inhibition of bacterial RNA polymerase.[1] Due to its minimal systemic absorption, fidaxomicin concentrations in plasma are typically low, necessitating a highly sensitive analytical method for accurate quantification in pharmacokinetic studies.[3][4][5] This LC-MS/MS method provides the requisite sensitivity and selectivity for the determination of fidaxomicin in human plasma, utilizing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
Fidaxomicin reference standard (purity ≥98%)
-
This compound internal standard (purity ≥95%)[2]
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)[2]
-
Ammonium formate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: XSelect CSH C18 column (or equivalent).[2]
Preparation of Solutions
-
Stock Solutions (1.00 mg/mL): Prepare individual stock solutions of fidaxomicin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fidaxomicin stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution (3.00 ng/mL): Dilute the this compound stock solution with methanol/water (1:1, v/v).[2]
Sample Preparation
-
Pipette 50.0 µL of plasma sample into a microcentrifuge tube.
-
Add 50.0 µL of the internal standard working solution (3.00 ng/mL this compound).[2]
-
Add 200 µL of deionized water.
-
Add 800 µL of ethyl acetate.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 700 µL of the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 300 µL of methanol/water (1:1, v/v).[2]
-
Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system.[2]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | XSelect CSH C18, 2.1 x 100 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Analyte |
| Fidaxomicin | |
| This compound | |
| Collision Gas | Argon |
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 0.100 - 20.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | Fidaxomicin: 66.9% - 73.0%[2] |
| This compound: ~77.8%[2] | |
| Matrix Effect | Normalized matrix factor within acceptable limits |
Data Presentation
Table 1: Calibration Curve and Quality Control Sample Results
| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Calibration Standard 1 | 0.100 | 0.102 ± 0.009 | 102.0 | 8.8 |
| Calibration Standard 2 | 0.250 | 0.245 ± 0.021 | 98.0 | 8.6 |
| Calibration Standard 3 | 0.500 | 0.515 ± 0.039 | 103.0 | 7.6 |
| Calibration Standard 4 | 1.00 | 1.04 ± 0.07 | 104.0 | 6.7 |
| Calibration Standard 5 | 5.00 | 4.89 ± 0.31 | 97.8 | 6.3 |
| Calibration Standard 6 | 10.0 | 10.2 ± 0.5 | 102.0 | 4.9 |
| Calibration Standard 7 | 15.0 | 14.7 ± 0.8 | 98.0 | 5.4 |
| Calibration Standard 8 | 20.0 | 20.4 ± 1.1 | 102.0 | 5.4 |
| LLOQ QC | 0.100 | 0.105 ± 0.012 | 105.0 | 11.4 |
| Low QC | 0.300 | 0.291 ± 0.025 | 97.0 | 8.6 |
| Mid QC | 2.50 | 2.60 ± 0.18 | 104.0 | 6.9 |
| High QC | 15.0 | 14.5 ± 0.9 | 96.7 | 6.2 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described provides a reliable and robust tool for the quantitative analysis of fidaxomicin in human plasma. The use of a deuterated internal standard, coupled with a simple and effective sample preparation technique, ensures high accuracy and precision. This method is well-suited for supporting clinical and preclinical studies involving fidaxomicin, enabling a thorough understanding of its pharmacokinetic profile.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 3. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Safety, Tolerability, and Pharmacokinetics of Fidaxomicin in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fidaxomicin-d7 in Fecal Matter using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridioides difficile infection (CDI). It exhibits minimal systemic absorption, leading to high concentrations in the gastrointestinal tract, the site of infection.[1][2][3] Monitoring fecal concentrations of fidaxomicin is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure therapeutic efficacy.[4] This application note provides a detailed protocol for the extraction and quantification of fidaxomicin and its deuterated internal standard, Fidaxomicin-d7, in human fecal matter using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Fidaxomicin's mechanism of action involves the inhibition of bacterial RNA polymerase at an early step in the transcription initiation pathway.[5] It binds to the DNA template-RNA polymerase complex, preventing the initial separation of DNA strands required for messenger RNA synthesis.[5]
Experimental Protocols
Materials and Reagents
-
Fidaxomicin analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank human fecal matter
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fidaxomicin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the fidaxomicin primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the fidaxomicin working standard solutions and a fixed amount of the internal standard working solution into blank fecal homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations.
Fecal Sample Preparation and Extraction
-
Homogenization: Weigh approximately 0.1 g of fecal sample into a 2 mL polypropylene tube. Add 1 mL of acetonitrile/acetic acid solution (99:1, v/v).
-
Extraction: Vortex the mixture for 10 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Dilution: Transfer 100 µL of the supernatant to a clean tube and dilute with 900 µL of 90:10 (v/v) water/acetonitrile.[4]
-
Internal Standard Spiking: Add a consistent volume of the 100 ng/mL this compound internal standard working solution to all samples, calibration standards, and QC samples.
-
Final Preparation: Vortex the samples and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Discovery HS PEG (5 µm, 150 × 2.1 mm) or equivalent |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient | Isocratic |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Waters Quattro Ultima or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Spray Voltage | -4500 V |
| Ion Source Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Gas 1 (Nebulizer) | 65 psi |
| Gas 2 (Turbo) | 65 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Fidaxomicin | 1057.4 | 173.1 | 200 |
| This compound | 1064.4 | 173.1 | 200 |
Data Presentation
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Extraction Recovery | Consistent, precise, and reproducible |
Quantitative Data Summary
| Analyte | LLOQ (µg/g) | Linearity Range (µg/g) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Fidaxomicin | 2.0 | 2.0 - 400 | < 8.9% | -10.1% to 4.9% |
Note: The quantitative data presented is based on published literature and may vary depending on the specific instrumentation and laboratory conditions.[6]
Visualizations
Caption: Experimental workflow for the analysis of this compound in fecal matter.
Caption: Mechanism of action of Fidaxomicin.
References
- 1. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic Signatures of Clostridium difficile Stressed with Metronidazole, Vancomycin, or Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 6. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fidaxomicin-d7 Bioanalysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of fidaxomicin and its deuterated internal standard, fidaxomicin-d7, in biological matrices for bioanalysis. The following sections offer a comprehensive guide to various extraction techniques, enabling reproducible and accurate quantification of fidaxomicin, a narrow-spectrum macrocyclic antibiotic, in a research and clinical setting.
Introduction
Fidaxomicin is a primary treatment for Clostridioides difficile infection (CDI). Accurate measurement of its concentration in biological fluids, such as plasma, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Due to its low systemic absorption, sensitive analytical methods are required. This compound is a stable isotope-labeled internal standard used to ensure accuracy and precision in quantitative bioanalysis by correcting for variability during sample preparation and analysis. This document outlines validated sample preparation techniques for the extraction of fidaxomicin and this compound from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Section 1: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and widely used technique for the separation of analytes from complex biological matrices based on their differential solubility in immiscible liquid phases.
Application Note
This LLE protocol is designed for the efficient extraction of fidaxomicin and its metabolite, OP-1118, from human plasma. The method demonstrates good recovery and minimizes matrix effects, making it suitable for clinical research samples.[1] this compound is utilized as the internal standard to compensate for any variability during the extraction process.
Experimental Protocol
Materials:
-
Human plasma sample
-
This compound internal standard solution (3.00 ng/mL)
-
Ultrapure water
-
Ethyl acetate
-
Methanol-water (1:1, v/v) reconstitution solution
-
Centrifuge tubes
-
96-well plate
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 50.0 µL of the human plasma sample into a centrifuge tube.
-
Add 50.0 µL of the this compound internal standard solution (3.00 ng/mL).
-
Add 200 µL of ultrapure water.
-
Add 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at an appropriate speed to separate the aqueous and organic layers.
-
Carefully transfer the supernatant (organic layer) to a clean 96-well plate.
-
Add ultrapure water to the supernatant, vortex, and allow the layers to stand and separate.
-
Transfer the supernatant to a new tube or well.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with methanol-water (1:1, v/v).
-
The sample is now ready for injection into the LC-MS/MS system.[1]
Quantitative Data Summary
The following table summarizes the extraction recovery and matrix effect data for the LLE method as reported in the literature.[1]
| Analyte | Concentration Level | Extraction Recovery (%) | Internal Standard Normalized Matrix Factor (%) | RSD (%) |
| Fidaxomicin | LQC | 66.9 | 96.8 | 6.1 |
| MQC | 73.0 | - | - | |
| HQC | 72.9 | 100.7 | 1.9 | |
| This compound | - | 77.8 | - | - |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation
Workflow Diagram
References
Application Notes and Protocols for the Bioanalytical Method Validation of Fidaxomicin
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic used for the treatment of Clostridium difficile-associated diarrhea (CDAD). Accurate and reliable quantification of fidaxomicin and its primary active metabolite, OP-1118, in biological matrices is crucial for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for a validated bioanalytical method for the simultaneous determination of fidaxomicin and OP-1118 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated procedures reported in scientific literature and regulatory submissions.[1][2]
Bioanalytical Method Overview
The determination of fidaxomicin and its metabolite OP-1118 in human plasma is achieved through LC-MS/MS.[2] The method involves the extraction of the analytes from the plasma matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. Two primary extraction techniques have been successfully validated: Liquid-Liquid Extraction (LLE) and a combination of Protein Precipitation (PP) followed by Solid-Phase Extraction (SPE).[2][3]
Experimental Workflow
The overall workflow for the bioanalysis of fidaxomicin and OP-1118 in human plasma is depicted below.
Experimental Protocols
Materials and Reagents
-
Fidaxomicin and OP-1118 reference standards
-
This compound or Methylated fidaxomicin (OP-1393) as internal standard (IS)[2][3]
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ultrapure water
-
Ammonium formate
-
Formic acid or aqueous ammonia (for mobile phase modification)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1.00 mg/mL): Accurately weigh the reference standards of fidaxomicin and OP-1118 and dissolve in methanol to obtain individual stock solutions with a concentration of 1.00 mg/mL.[1] Similarly, prepare a stock solution of the internal standard (e.g., this compound) at 1.00 mg/mL in methanol.[1]
Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., methanol:water, 50:50, v/v) to desired concentrations for spiking into the plasma.
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank human plasma with the working solutions to achieve a concentration range of 0.100-20.0 ng/mL for fidaxomicin and 0.200-40.0 ng/mL for OP-1118.[1] Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[1] For example, LQC: 0.300/0.600 ng/mL, MQC: 2.50/5.00 ng/mL, and HQC: 15.0/30.0 ng/mL for fidaxomicin/OP-1118, respectively.[1]
Sample Preparation
This protocol is based on a validated method for the simultaneous analysis of fidaxomicin and OP-1118 in human plasma.[2]
-
Pipette 50.0 µL of plasma sample (calibration standard, QC, or unknown) into a centrifuge tube.
-
Add 50.0 µL of the internal standard working solution (e.g., 3.00 ng/mL this compound).[1][2]
-
Add 200 µL of ultrapure water.[2]
-
Add 800 µL of ethyl acetate.[2]
-
Vortex the mixture for 5 minutes, then let it stand for 5 minutes.[2]
-
Centrifuge the samples.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube or a 96-well plate.[2]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue with 300 µL of methanol-water (1:1, v/v) and vortex.[2]
-
Inject an aliquot (e.g., 10.0 µL) into the LC-MS/MS system.[2]
This method is an alternative validated approach for sample clean-up.[3]
-
Pipette an aliquot of the plasma sample into a tube.
-
Add the internal standard (e.g., OP-1393).[3]
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the resulting supernatant onto a pre-conditioned SPE plate or cartridge.
-
Wash the SPE sorbent to remove interferences.
-
Elute the analytes of interest.
-
Evaporate the eluate to dryness.[3]
-
Reconstitute the residue in the mobile phase or a suitable solvent mixture.[3]
-
Inject an aliquot into the LC-MS/MS system.
Note: The specific SPE sorbent, conditioning, wash, and elution solvents and volumes need to be optimized for the specific application.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC):
| Parameter | Recommended Condition |
| Column | XSelect CSH C18 or equivalent reversed-phase column[2] |
| Mobile Phase | A: Water with additive (e.g., ammonium formate, formic acid, or aqueous ammonia) B: Methanol or Acetonitrile |
| Elution | Gradient elution[2] |
| Flow Rate | To be optimized (e.g., 0.3-0.6 mL/min) |
| Injection Volume | 10.0 µL[2] |
| Column Temperature | To be optimized (e.g., 40 °C) |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI), positive or negative mode to be optimized[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of individual analyte and IS solutions |
| Gas Temperatures | To be optimized based on the instrument |
| Ion Spray Voltage | To be optimized based on the instrument |
| Collision Energy (CE) | To be optimized for each MRM transition |
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines (e.g., FDA, ICH). The key validation parameters are summarized below.
Validation Parameters and Acceptance Criteria
Quantitative Data Summary
The following tables summarize the quantitative data from validated methods for fidaxomicin and OP-1118.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Fidaxomicin | Human Plasma | 0.100 - 20.0 | 0.100 | [1] |
| OP-1118 | Human Plasma | 0.200 - 40.0 | 0.200 | [1] |
| Fidaxomicin | Human Plasma | N/A | 0.2 | [3] |
| Fidaxomicin | Feces | N/A | 50 µg/g |
Table 2: Accuracy and Precision
The acceptance criteria for accuracy and precision are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[1]
| Analyte | QC Level | Accuracy (%RE) | Precision (%RSD) | Reference |
| Fidaxomicin | LQC, MQC, HQC | Within ±15% | < 15% | [1] |
| OP-1118 | LQC, MQC, HQC | Within ±15% | < 15% | [1] |
Note: RE = Relative Error, RSD = Relative Standard Deviation.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Fidaxomicin | LQC, HQC | 66.9 - 72.9 | 96.8 - 100.7 | [1] |
| OP-1118 | LQC, HQC | 61.0 - 64.5 | 68.4 - 78.1 | [1] |
| This compound | N/A | 77.8 | N/A | [1] |
Table 4: Stability
Fidaxomicin has been shown to be stable in various vehicles, which supports its stability in biological matrices under typical storage and handling conditions.[2] A comprehensive stability assessment in the biological matrix should include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period relevant to sample handling.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -70 °C) for an extended period.
-
Post-Preparative Stability: Assess stability in the autosampler before injection.
The analytes are considered stable if the deviation from the nominal concentration is within the acceptance limits (typically ±15%).
Conclusion
The LC-MS/MS methods described provide a robust and reliable approach for the quantitative determination of fidaxomicin and its active metabolite, OP-1118, in human plasma. The detailed protocols and validation data summaries offer a comprehensive guide for researchers, scientists, and drug development professionals to implement and validate this bioanalytical method in their laboratories. Adherence to these protocols and validation guidelines will ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 3. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Fidaxomicin-d7 in Preclinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic primarily used for the treatment of Clostridioides difficile infection. A thorough understanding of its metabolic fate is crucial for preclinical drug development. Fidaxomicin undergoes minimal systemic absorption and is primarily metabolized via hydrolysis to its main active metabolite, OP-1118.[1][2][3] This conversion is not dependent on cytochrome P450 (CYP) enzymes, suggesting hydrolysis may occur in the gastrointestinal tract.[1][2][3]
For accurate quantification of fidaxomicin and OP-1118 in biological matrices during preclinical studies, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively corrects for variability during sample preparation and analysis. Fidaxomicin-d7, a deuterated analog of fidaxomicin, is the ideal internal standard for this purpose, ensuring high accuracy and precision in quantitative assays.[4][5]
These application notes provide detailed protocols for incorporating this compound in key preclinical drug metabolism studies, including in vitro metabolic stability and in vivo pharmacokinetic assessments.
Bioanalytical Method for Fidaxomicin and OP-1118 using LC-MS/MS with this compound Internal Standard
This section details the protocol for the simultaneous quantification of fidaxomicin and its metabolite OP-1118 in rat plasma, utilizing this compound as the internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fidaxomicin, OP-1118, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of fidaxomicin and OP-1118 in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for this compound (e.g., 30 ng/mL) in methanol:water (1:1, v/v).
-
Calibration Standards: Spike blank rat plasma with the appropriate working solutions to create a calibration curve ranging from 0.1 to 50 ng/mL for fidaxomicin and 0.2 to 100 ng/mL for OP-1118.
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (3x LLOQ)
-
Medium QC
-
High QC
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the this compound internal standard working solution (e.g., 3.0 ng/mL final concentration).[4]
-
Add 200 µL of water and vortex for 30 seconds.
-
Add 800 µL of ethyl acetate, vortex for 5 minutes, and let stand for 5 minutes.[4]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 700 µL of the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of methanol:water (1:1, v/v).[4]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[4]
LC-MS/MS Instrument Parameters (Representative)
-
LC System: Standard UHPLC system
-
Column: XSelect CSH C18, 2.1 x 100 mm, 2.5 µm (or equivalent)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions (Hypothetical):
-
Fidaxomicin: m/z 1058.4 -> [fragment ion]
-
OP-1118: m/z 956.4 -> [fragment ion]
-
This compound: m/z 1065.4 -> [fragment ion corresponding to fidaxomicin]
-
Bioanalytical Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[6][7][8][9][10] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank matrix from at least 6 sources. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.[4][10] |
| Calibration Curve | At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet criteria.[6] |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤15% (≤20% at LLOQ). Accuracy (RE) within ±15% (±20% at LLOQ) for LQC, MQC, and HQC samples.[4][6] |
| Matrix Effect | The matrix factor (response in the presence of matrix vs. response in neat solution) should be consistent across at least 6 lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.[8] |
| Recovery | Extraction recovery of the analytes and IS should be consistent and reproducible. |
| Stability | Analyte stability demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative (autosampler).[11] |
In Vitro Metabolic Stability in Rat Liver Microsomes
This protocol describes an experiment to determine the metabolic stability of fidaxomicin in rat liver microsomes. Since fidaxomicin's metabolism is primarily non-CYP mediated, this assay will assess its stability against other microsomal enzymes, such as esterases.
Experimental Workflow
Protocol
-
Prepare Reagents:
-
Fidaxomicin Stock: 10 mM in DMSO.
-
Fidaxomicin Working Solution: 100 µM in buffer (prepare fresh).
-
Rat Liver Microsomes (RLM): Thaw on ice and dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[12][13]
-
Quenching Solution: Cold acetonitrile containing this compound at a known concentration.
-
-
Incubation:
-
In a 96-well plate, add RLM suspension to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the fidaxomicin working solution to achieve a final concentration of 1 µM. The final microsomal protein concentration should be 0.5 mg/mL.[14][15]
-
Incubate at 37°C with shaking.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.
-
Immediately add the aliquot to a well containing the cold quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis as described in Section 1.
-
-
Data Analysis:
-
Determine the concentration of fidaxomicin at each time point.
-
Plot the natural log of the percentage of fidaxomicin remaining versus time.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Representative Data
| Compound | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |
| Fidaxomicin | > 60 | < 10 |
| Verapamil (Control) | 15.2 | 45.6 |
| Propranolol (Control) | 8.5 | 81.5 |
Note: Data are hypothetical and for illustrative purposes. Fidaxomicin is expected to be relatively stable in liver microsomes due to its primary hydrolytic metabolism.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a single-dose oral pharmacokinetic study of fidaxomicin in Sprague-Dawley rats.
Experimental Workflow
Protocol
-
Animals: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.[16]
-
Acclimation and Fasting: Acclimate animals for at least 3 days. Fast overnight before dosing.
-
Dose Formulation: Prepare a suspension of fidaxomicin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.
-
Dosing: Administer a single oral dose of fidaxomicin (e.g., 10 mg/kg) via oral gavage.[17] The dosing volume should be appropriate for the animal's weight (e.g., 5 mL/kg).
-
Blood Sampling: Collect serial blood samples (approx. 150 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[11]
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for fidaxomicin and OP-1118 concentrations using the validated LC-MS/MS method described in Section 1.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis software.
Representative Pharmacokinetic Data
| Parameter | Fidaxomicin | OP-1118 |
| Dose (mg/kg, p.o.) | 10 | - |
| Cₘₐₓ (ng/mL) | 8.5 ± 2.1 | 15.2 ± 4.5 |
| Tₘₐₓ (h) | 2.0 | 2.0 |
| AUC₀₋₂₄ (h*ng/mL) | 45.7 ± 11.3 | 98.6 ± 25.8 |
| t₁/₂ (h) | ~10 | ~11 |
Note: Data are hypothetical and for illustrative purposes, reflecting the known low systemic absorption of fidaxomicin and its conversion to OP-1118.[3]
Metabolic Pathway of Fidaxomicin
The primary metabolic pathway for fidaxomicin is the hydrolysis of the isobutyryl ester to form the active metabolite OP-1118.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of fidaxomicin and its metabolite OP-1118 in preclinical drug metabolism studies. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to accurately assess the metabolic stability and pharmacokinetic profile of fidaxomicin, ensuring data of the highest quality and integrity for advancing drug development programs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 5. jmpas.com [jmpas.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. mercell.com [mercell.com]
- 13. researchgate.net [researchgate.net]
- 14. mttlab.eu [mttlab.eu]
- 15. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic studies [bio-protocol.org]
- 17. ouv.vt.edu [ouv.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Fidaxomicin-d7 LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the LC-MS/MS analysis of Fidaxomicin-d7.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of biological samples, phospholipids are a major contributor to matrix effects.
Q2: Why is a stable isotope-labeled internal standard like this compound crucial for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically identical to the analyte (Fidaxomicin), it co-elutes and experiences nearly identical matrix effects and variability in sample preparation and instrument response. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be normalized, leading to more accurate and reliable quantification. A patent for a bioanalysis method of Fidaxomicin specifically mentions the use of this compound as an internal standard[1].
Q3: What are the primary sources of matrix effects in plasma samples for this compound analysis?
A3: The primary sources of matrix effects in plasma are endogenous components that are often co-extracted with the analyte. These include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample cleanup can also interfere with the ionization process.
-
Metabolites: Endogenous or drug-related metabolites can co-elute and cause interference.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the matrix. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components. It may be suitable for less demanding applications.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. A patented method for Fidaxomicin analysis in human plasma utilized LLE and reported it to reduce matrix effects to a maximum extent[1].
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts. It can be highly selective for the analyte of interest. A combination of PPT and SPE has been used for the analysis of Fidaxomicin in human plasma, suggesting its efficacy for complex samples.
For a detailed comparison, please refer to the data tables in the "Quantitative Data Summary" section.
Troubleshooting Guide
Q5: I am observing a sudden drop in sensitivity for this compound. What should I check first?
A5: A sudden drop in sensitivity is often related to the accumulation of matrix components on the LC column or in the MS source.
Caption: Troubleshooting workflow for a sudden drop in sensitivity.
Troubleshooting Steps:
-
Check the Internal Standard (this compound) Signal: If the signal for this compound is also low and variable, this points towards a matrix effect or a sample preparation issue affecting both the analyte and the IS. If the IS signal is stable but the analyte signal is low, it could be an issue specific to the analyte, such as degradation.
-
Re-inject a Known Good Sample: Analyze a quality control (QC) sample from a previous batch that is known to be good. If this sample also shows low sensitivity, the issue is likely with the LC-MS system. If it performs as expected, the problem is with the new batch of samples.
-
Inspect the MS Source: Visually inspect the orifice and capillary for contamination. A buildup of non-volatile matrix components can block ion transmission.
-
Evaluate Column Performance: Check for an increase in backpressure or distorted peak shapes, which could indicate column fouling from matrix components.
Q6: My results show high variability between replicate injections of the same sample. What is the likely cause?
A6: High variability is often a hallmark of inconsistent matrix effects, particularly when using less robust sample preparation methods like protein precipitation.
Caption: Logic for troubleshooting high result variability.
Troubleshooting Steps:
-
Evaluate the Analyte to IS Ratio: If the absolute peak areas for both Fidaxomicin and this compound are fluctuating but their ratio is stable, the internal standard is effectively compensating for the matrix effect.
-
Improve Sample Cleanup: If the ratio is not stable, your sample preparation method may not be robust enough. Consider switching from a simple protein precipitation to a more rigorous method like LLE or SPE to remove more matrix interferences.
-
Optimize Chromatography: Increase the chromatographic resolution to separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Fidaxomicin in Human Plasma
This protocol is adapted from the method described in patent CN112816584A[1].
-
Sample Preparation:
-
To 50.0 µL of plasma sample, add 50.0 µL of internal standard solution (3.00 ng/mL this compound).
-
Add 200 µL of aqueous solution.
-
Add 800 µL of ethyl acetate.
-
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Let the mixture stand for 5 minutes to allow for phase separation.
-
-
Evaporation and Reconstitution:
-
Transfer 700 µL of the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 300 µL of methanol-water (1:1, v/v).
-
-
Analysis:
-
Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation followed by Solid-Phase Extraction (PPT-SPE) for Fidaxomicin in Human Plasma
This is a representative protocol based on methods described for Fidaxomicin analysis.
-
Protein Precipitation:
-
To 200 µL of plasma sample, add 25 µL of internal standard solution (e.g., 160 ng/mL this compound).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE plate (30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at approximately 50°C.
-
Reconstitute the residue in 100 µL of an appropriate solvent (e.g., 40% acetonitrile).
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are typical instrument parameters, adapted from patent CN112816584A[1].
| Parameter | Setting |
| LC System | |
| Column | XSelect CSH C18 |
| Mobile Phase A | Varies (e.g., 0.1% Formic Acid in Water) |
| Mobile Phase B | Varies (e.g., Acetonitrile or Methanol) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Spray Voltage | -4500 V |
| Ion Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Gas 1 (Nebulizer Gas) | 65 psi |
| Gas 2 (Heater Gas) | 65 psi |
| Dwell Time | 150 ms |
| MRM Transitions | |
| Fidaxomicin | m/z 1055.5 → 231.0 |
| This compound | m/z 1062.5 → 231.0 |
Quantitative Data Summary
The following tables summarize quantitative data on the performance of different sample preparation methods.
Table 1: Performance of Liquid-Liquid Extraction (LLE) for Fidaxomicin Analysis (Data adapted from patent CN112816584A)[1]
| Analyte | QC Level | Extraction Recovery (%) | Internal Standard Normalized Matrix Factor (%) | RSD (%) |
| Fidaxomicin | LQC | 66.9 | 96.8 | 6.1 |
| MQC | 73.0 | - | - | |
| HQC | 72.9 | 100.7 | 1.9 | |
| This compound | - | 77.8 | - | - |
Note: An IS-normalized matrix factor close to 100% with a low RSD indicates that the matrix effect has been effectively compensated for by the internal standard.
Table 2: Qualitative Comparison of Common Sample Preparation Techniques for this compound
| Method | Relative Cost | Speed | Selectivity / Cleanliness | Risk of Matrix Effects |
| Protein Precipitation (PPT) | Low | Very Fast | Low | High |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Moderate | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Slow | High | Low |
Note: This table provides a general comparison. The actual performance can vary based on the specific protocol and optimization.
Visualizations
Caption: General experimental workflow for this compound bioanalysis.
References
improving sensitivity for low concentration Fidaxomicin-d7 in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Fidaxomicin-d7 in plasma, particularly focusing on improving sensitivity for low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for Fidaxomicin in plasma, and what should I be targeting?
A1: Published methods for Fidaxomicin in human plasma have achieved LLOQs ranging from 0.05 ng/mL to 5 ng/mL.[1][2] A highly sensitive method would target an LLOQ of 0.2 ng/mL or lower.[1][3][4] The required sensitivity of your assay will ultimately depend on the specific pharmacokinetic studies being supported.
Q2: What are the most common sample preparation techniques for Fidaxomicin in plasma?
A2: The most frequently cited methods include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][5] A combination of PPT followed by SPE has been used to achieve high sensitivity.[1] LLE is another effective technique for reducing matrix effects and improving sensitivity.[5]
Q3: My signal intensity for this compound is weak or non-existent. What are the first things I should check?
A3: For a complete loss of signal, start by confirming the basics: ensure fresh mobile phases and a properly installed and conditioned column.[6] Verify that the mass spectrometer is functioning correctly by infusing a standard solution directly.[6] Check for simple issues like an incorrect injection vial or clogged tubing.[6] Also, confirm that all instrument parameters, such as gas flows, temperatures, and voltages, are set correctly.[7]
Q4: I'm observing a high baseline or significant background noise in my chromatogram. What could be the cause?
A4: High background noise can often be attributed to contamination from various sources, including sample residues, impurities in the mobile phase, or column bleed.[8] To mitigate this, ensure the use of high-purity solvents and reagents. Regular system suitability tests can help identify and track down the source of contamination.[8] An elevated baseline might also suggest contamination of your mobile phase containers or reagents.[9]
Q5: What are matrix effects, and how can they impact the analysis of this compound?
A5: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix, such as phospholipids.[10][11] This can lead to inaccurate and imprecise results, especially at low concentrations.[10] The use of a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Poor Signal Intensity or Inability to Reach Target LLOQ
| Potential Cause | Troubleshooting Step |
| Inefficient Sample Extraction and Cleanup | Plasma is a complex matrix containing proteins and phospholipids that can interfere with ionization.[10][13] Consider optimizing your sample preparation method. A liquid-liquid extraction or a combined protein precipitation and solid-phase extraction can provide cleaner extracts.[1][5] |
| Suboptimal Mass Spectrometer Settings | The choice of ionization mode and source parameters is critical. Fidaxomicin responds well in both positive and negative electrospray ionization (ESI) modes. However, negative ion mode may offer a better signal-to-noise ratio due to lower background noise.[5] Systematically optimize parameters such as spray voltage, gas flows, and ion source temperature.[5][7] |
| Inefficient Chromatographic Separation | Poor separation can lead to co-elution with matrix components that cause ion suppression.[11] Experiment with different analytical columns, such as a C18 column, and optimize the mobile phase composition and gradient to ensure this compound elutes in a clean region of the chromatogram.[5] |
| Matrix Effects | Endogenous plasma components can suppress the ionization of this compound.[10] While this compound as an internal standard helps correct for this, significant suppression can still impact the LLOQ.[10] Further sample cleanup or chromatographic optimization is recommended to minimize this effect.[11] |
Issue 2: High Variability and Poor Reproducibility in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Manual sample preparation can introduce variability. Ensure consistent vortexing times, accurate pipetting, and complete solvent evaporation and reconstitution steps. For higher throughput and consistency, consider automated sample preparation.[13] |
| Carryover | Fidaxomicin may adsorb to components of the LC system, leading to carryover between injections. This can be addressed by optimizing the injector wash solution and including a sufficient column wash at the end of the chromatographic gradient.[8] |
| Analyte Instability | Assess the stability of Fidaxomicin and its metabolite in plasma under the conditions of your experiment (e.g., bench-top, freeze-thaw cycles).[5] |
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | Contaminants from the plasma matrix can accumulate on the column, leading to poor peak shape.[8] Use a guard column and implement a robust sample cleanup procedure to protect the analytical column.[13] If the problem persists, try flushing the column with a strong solvent or replace it.[7] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for Fidaxomicin. |
| Injection of Sample in a Strong Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. The sample should be reconstituted in a solvent similar in composition to the initial mobile phase. |
Quantitative Data Summary
The following tables summarize key parameters from a validated LC-MS/MS method for Fidaxomicin in human plasma.
Table 1: Lower Limits of Quantification (LLOQ) for Fidaxomicin
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| Fidaxomicin | Human Plasma | 0.100 | [5] |
| Fidaxomicin | Human Plasma | 0.2 | [1][3][4] |
| Fidaxomicin | Human Plasma | 0.05 | [2] |
Table 2: Extraction Recovery and Matrix Effect
| Analyte | Concentration Level | Extraction Recovery (%) | Internal Standard Normalized Matrix Factor (%) | RSD (%) | Reference |
| Fidaxomicin | LQC | 66.9 | 96.8 | 6.1 | [5] |
| Fidaxomicin | MQC | 73.0 | - | - | [5] |
| Fidaxomicin | HQC | 72.9 | 100.7 | 1.9 | [5] |
| This compound | - | 77.8 | - | - | [5] |
Experimental Protocols & Methodologies
Example Protocol: Liquid-Liquid Extraction for Fidaxomicin in Plasma
This protocol is based on a method developed for the analysis of Fidaxomicin and its metabolite in human plasma.[5]
-
Sample Aliquoting: To 50.0 µL of a plasma sample, add 50.0 µL of the internal standard solution (this compound at 3.00 ng/mL).
-
Protein Precipitation & Extraction: Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Mixing: Vortex the mixture for 5 minutes and then let it stand for 5 minutes to allow for phase separation.
-
Supernatant Transfer: Transfer 700 µL of the supernatant (organic layer) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 300 µL of methanol-water (1:1, v/v).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: XSelect CSH C18[5]
-
Mobile Phase: Gradient elution is typically used.
-
Ionization Source: Electrospray Ionization (ESI), negative ion detection mode[5]
-
Key Mass Spectrometry Parameters:
-
Spray Voltage: -4500V
-
Gas 1 (Nebulizer Gas): 65 psi
-
Gas 2 (Heater Gas): 65 psi
-
Curtain Gas: 35 psi
-
Ion Source Temperature: 500 °C[5]
-
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting low signal for this compound.
References
- 1. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Comparison of the Safety, Tolerability, and Pharmacokinetics of Fidaxomicin in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. zefsci.com [zefsci.com]
- 9. myadlm.org [myadlm.org]
- 10. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
optimizing Fidaxomicin-d7 extraction recovery from complex biological matrices
Welcome to the technical support center for the optimization of Fidaxomicin-d7 extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Fidaxomicin, a macrocyclic antibiotic. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the unlabeled analyte (Fidaxomicin), but it has a different mass. This allows for accurate quantification by correcting for variability in sample preparation and matrix effects.
Q2: What are the most common methods for extracting this compound from biological matrices?
The most prevalent extraction techniques for Fidaxomicin and its deuterated analog from biological matrices such as plasma, feces, and tissue are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are often preceded by a protein precipitation (PPT) step, especially for plasma and tissue homogenates, to remove larger protein molecules that can interfere with the extraction process.
Q3: Which extraction method is better for my samples: SPE or LLE?
The choice between SPE and LLE depends on several factors, including the complexity of the matrix, the desired level of cleanliness of the final extract, throughput requirements, and available resources.
-
Solid-Phase Extraction (SPE) generally provides cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis. It is amenable to automation for high-throughput applications. However, SPE can be more expensive and method development can be more complex.
-
Liquid-Liquid Extraction (LLE) is a cost-effective and relatively simple technique. It can be very effective for certain matrices but may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.
Q4: What are the critical parameters to consider for optimizing this compound recovery?
Key parameters to optimize for maximizing the recovery of this compound include:
-
Sample Pre-treatment: Proper homogenization of tissues and feces is crucial for efficient extraction.
-
pH of the Sample: The pH of the sample can significantly impact the ionization state of this compound and its solubility in extraction solvents.
-
Choice of Solvents: The selection of appropriate solvents for extraction (in LLE) and for washing and elution (in SPE) is critical.
-
SPE Sorbent Selection: The choice of the SPE sorbent material (e.g., reversed-phase, ion-exchange) should be based on the physicochemical properties of this compound.
-
Elution Volume: Insufficient elution volume can lead to incomplete recovery from the SPE cartridge.
Q5: How can I minimize matrix effects during the analysis of this compound?
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, can be minimized by:
-
Using a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard to compensate for matrix effects affecting Fidaxomicin.
-
Optimizing Sample Preparation: Employing a more rigorous clean-up procedure, such as SPE, can significantly reduce matrix components in the final extract.
-
Chromatographic Separation: Improving the chromatographic separation to resolve this compound from interfering matrix components.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Sample Lysis/Homogenization | Ensure tissue or fecal samples are thoroughly homogenized to release the analyte. For tissues, consider using mechanical homogenization (e.g., bead beating, rotor-stator homogenizer). |
| Incorrect pH of Sample/Solvent | Adjust the pH of the sample to ensure this compound is in a neutral form for efficient partitioning into organic solvents during LLE or for optimal retention on reversed-phase SPE sorbents. |
| Suboptimal Extraction Solvent (LLE) | Test different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). A mixture of solvents may also improve recovery. |
| Inefficient Elution from SPE Sorbent | Increase the elution solvent strength (e.g., higher percentage of organic solvent) or volume. Ensure the chosen elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. |
| Analyte Breakthrough during SPE Loading/Washing | The sample loading or wash solvent may be too strong, causing the analyte to be washed away. Reduce the organic content of the loading/wash solvent. |
| Insufficient Incubation/Mixing Time | Ensure adequate time and vigorous mixing during LLE to allow for complete partitioning of the analyte into the organic phase. |
High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | Standardize the homogenization procedure to ensure uniformity across all samples. |
| Variable pH Across Samples | Buffer all samples to a consistent pH before extraction. |
| Inconsistent Evaporation and Reconstitution | Ensure complete drying of the extract and consistent reconstitution volume and solvent. Vortex thoroughly after reconstitution. |
| SPE Cartridge/Well Inconsistency | Use high-quality SPE plates/cartridges from a reputable supplier. Ensure consistent packing and flow rates. |
| Matrix Effects | Use this compound as an internal standard. If variability persists, a more effective sample clean-up is likely needed. |
High Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Clean-up | Implement a more rigorous sample preparation method. For example, switch from protein precipitation alone to a PPT-SPE combination. |
| Co-elution of Phospholipids (Plasma/Tissue) | Incorporate a phospholipid removal step in your sample preparation workflow. |
| Co-elution of Other Matrix Components | Optimize the chromatographic method to improve the separation of this compound from interfering compounds. This may involve changing the column, mobile phase composition, or gradient profile. |
| Inappropriate Internal Standard | Ensure that this compound is used as the internal standard. |
Data Presentation: Comparative Extraction Recovery
Note: Specific quantitative recovery data for this compound across different extraction methods and matrices is not extensively available in the public domain. The following table provides a template for researchers to populate with their internal validation data. The expected recovery is generally >70% for a robust method.
| Matrix | Extraction Method | Key Parameters | Expected Recovery (%) | Observed RSD (%) |
| Plasma | Protein Precipitation + SPE | SPE Sorbent: Polymeric Reversed-Phase; Elution Solvent: Methanol | > 80% | < 15% |
| Plasma | Liquid-Liquid Extraction | Extraction Solvent: Ethyl Acetate | > 75% | < 15% |
| Tissue Homogenate | Protein Precipitation + SPE | Homogenization: Bead Beater; SPE Sorbent: Polymeric Reversed-Phase | > 70% | < 20% |
| Feces | Homogenization + SPE | Homogenization Solvent: Acetonitrile/Acetic Acid; SPE Sorbent: Mixed-Mode Cation Exchange | > 70% | < 20% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample, add 50 µL of this compound internal standard solution.
-
Add 200 µL of water.
-
-
Liquid-Liquid Extraction:
-
Add 800 µL of ethyl acetate to the sample mixture.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (approximately 700 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Extraction of this compound from Fecal Samples
-
Homogenization:
-
Weigh approximately 0.5 g of fecal sample.
-
Add 1.5 mL of a 90:10 (v/v) acetonitrile/acetic acid solution.
-
Homogenize thoroughly using a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Dilution and Internal Standard Spiking:
-
Dilute an aliquot of the supernatant with a water/acetonitrile (90:10, v/v) solution.
-
Add the this compound internal standard.
-
-
Solid-Phase Extraction:
-
Follow the SPE procedure outlined in Protocol 1, starting from the conditioning step.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound from plasma.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from plasma.
Caption: Troubleshooting decision tree for low this compound recovery in SPE.
ensuring long-term stability of Fidaxomicin-d7 in frozen plasma samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the long-term stability of Fidaxomicin-d7 in frozen plasma samples. This compound is the stable isotope-labeled internal standard for Fidaxomicin, a macrocyclic antibiotic used in the treatment of Clostridium difficile-associated diarrhea. Accurate quantification of Fidaxomicin in plasma is critical for pharmacokinetic and bioequivalence studies, making the stability of its internal standard paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in frozen plasma?
A1: The primary concerns for the stability of this compound, mirroring those for the parent drug Fidaxomicin, in frozen plasma include degradation due to enzymatic activity, pH changes upon freezing and thawing, and hydrolysis. As a large macrocyclic lactone, the ester and glycosidic bonds in its structure could be susceptible to degradation over time, even at frozen temperatures.
Q2: What are the recommended storage temperatures for plasma samples containing this compound?
A2: For long-term storage, plasma samples should be maintained at ultra-low temperatures, specifically -70°C or -80°C . While storage at -20°C may be suitable for shorter durations, -70°C or colder is the standard for ensuring the long-term integrity of macrolide antibiotics and their internal standards in biological matrices.
Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo?
A3: It is crucial to minimize freeze-thaw cycles. Bioanalytical method validation studies for Fidaxomicin, as reviewed by regulatory agencies like the FDA, have assessed stability through multiple freeze-thaw cycles.[1] While specific data from these reports are not publicly detailed, it is best practice to limit cycles to no more than three. For any further analyses, it is recommended to aliquot samples upon initial processing.
Q4: Is this compound stable in whole blood before processing to plasma?
A4: The stability in whole blood is a critical pre-analytical factor. For many analytes, enzymatic degradation can occur rapidly in whole blood at room temperature. It is recommended to process blood samples to plasma as soon as possible after collection. If immediate processing is not possible, samples should be kept on ice and centrifuged to separate plasma within one hour of collection.
Q5: How is the long-term stability of this compound evaluated?
A5: Long-term stability is assessed by analyzing quality control (QC) samples that have been stored at the intended temperature for a defined period. The concentrations of these stored QC samples are compared against freshly prepared calibration curves and freshly prepared QC samples. The mean concentration of the stored QC samples should be within ±15% of their nominal concentration.
Troubleshooting Guide
Issue 1: I am observing a decreasing concentration of this compound in my QC samples over time.
-
Question: Could my storage temperature be inadequate?
-
Answer: Yes, storage at -20°C may not be sufficient to prevent slow degradation over several months or years. Verify that your storage units are consistently maintaining a temperature of -70°C or below. Any temperature fluctuations should be investigated.
-
-
Question: Is it possible that the plasma matrix itself is causing degradation?
-
Answer: The inherent enzymatic activity of plasma can contribute to degradation. Ensure that the blood was properly collected with an appropriate anticoagulant (e.g., K2-EDTA) and processed to plasma promptly to minimize enzymatic activity.
-
-
Question: Could repeated freeze-thaw cycles be the cause?
-
Answer: Each freeze-thaw cycle can cause pH shifts and protein precipitation, potentially accelerating the degradation of the analyte. Review your sample handling procedures to ensure that aliquots are used for each analysis to avoid multiple freeze-thaw cycles of the bulk sample.
-
Issue 2: The peak area response of my this compound internal standard is highly variable between samples in the same run.
-
Question: Could this be an issue with the stability of my stock or working solutions?
-
Answer: Yes, instability of the internal standard spiking solution can lead to inconsistent concentrations being added to each sample. It is recommended to store stock solutions of this compound in a non-aqueous solvent (e.g., DMSO or methanol) at -20°C or -80°C and to prepare fresh working solutions for each analytical run.
-
-
Question: Is it possible that the issue is with my sample extraction procedure?
-
Answer: Inconsistent extraction recovery can lead to variability. Fidaxomicin and its internal standard are typically extracted from plasma using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure your extraction method is robust and validated for reproducibility. A validated LC-MS/MS method for Fidaxomicin uses LLE with ethyl acetate.
-
Quantitative Data Summary
While specific stability data from the manufacturer's validated methods are often proprietary, the FDA's review of the New Drug Application (NDA 201-699) for Fidaxomicin confirms that extensive stability testing was conducted and found to be acceptable.[1] The tables below summarize the typical stability assessments performed during bioanalytical method validation, in accordance with FDA guidelines.
Table 1: Summary of Freeze-Thaw Stability Assessment
| Analyte | Matrix | Concentration Levels | No. of Cycles | Storage Temperature | Acceptance Criteria (% Bias) |
| This compound | Human Plasma (K2-EDTA) | Low, High | At least 3 | -20°C and -70°C | Within ±15% of baseline |
Table 2: Summary of Long-Term Stability Assessment
| Analyte | Matrix | Concentration Levels | Storage Duration | Storage Temperature | Acceptance Criteria (% Bias) |
| This compound | Human Plasma (K2-EDTA) | Low, High | To cover study duration | -20°C and -70°C | Within ±15% of nominal |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
1. Objective: To evaluate the stability of this compound in frozen human plasma over a specified duration at -70°C.
2. Materials:
-
This compound reference standard
-
Blank human plasma (K2-EDTA)
-
Validated LC-MS/MS system
-
Calibrated freezers (-70°C ± 10°C)
-
Appropriate solvents and reagents for extraction
3. Procedure:
-
Preparation of QC Samples:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).
-
Spike blank human plasma with the stock solution to achieve low and high concentration QC samples. A typical low QC is 3 times the lower limit of quantification (LLOQ), and a high QC is approximately 75% of the upper limit of quantification (ULOQ).
-
Pool and mix the spiked plasma for each concentration level to ensure homogeneity.
-
Aliquot the QC samples into appropriately labeled cryovials.
-
-
Storage:
-
Store the aliquoted QC samples at -70°C.
-
A set of freshly prepared QC samples (time zero) should be analyzed at the beginning of the study.
-
-
Analysis:
-
At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from the freezer.
-
Allow the samples to thaw unassisted at room temperature.
-
Prepare a fresh calibration curve and a set of fresh QC samples.
-
Process and analyze the stored (stability) and fresh (comparison) QC samples along with the calibration curve using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the concentrations of the stability QC samples using the fresh calibration curve.
-
The mean concentration of the stability QC samples at each level should be within ±15% of their nominal concentration.
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Troubleshooting Logic for Stability Issues.
References
minimizing isotopic exchange of deuterium in Fidaxomicin-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fidaxomicin-d7. The information aims to help minimize the isotopic exchange of deuterium, ensuring the integrity of the labeled compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isotopic stability important?
A1: this compound is a deuterium-labeled version of Fidaxomicin, a macrocyclic antibiotic used to treat Clostridium difficile infections.[1][2][3] Deuterated analogs are often used in pharmacokinetic and metabolic studies as tracers or to intentionally alter metabolic profiles.[1][4][5] Maintaining the isotopic purity of this compound is critical because the loss of deuterium (isotopic exchange) can compromise the accuracy of analytical measurements and alter the drug's intended properties.[5][6][7]
Q2: Which hydrogen atoms in this compound are most susceptible to exchange?
A2: While the exact locations of deuterium on this compound are specific to its synthesis, hydrogens attached to heteroatoms (like oxygen in hydroxyl groups) are highly exchangeable in the presence of protic solvents.[8] Protons on carbons adjacent to carbonyl groups or other electron-withdrawing groups can also be susceptible to exchange, particularly under acidic or basic conditions.[8] Given that Fidaxomicin is known to be acid-labile, particularly at its O-glycosidic bonds, the local chemical environment is a key factor.[9][10]
Q3: What are the optimal storage conditions for solid this compound?
A3: To ensure long-term stability and minimize the potential for isotopic exchange, solid this compound should be stored under controlled conditions. Based on supplier recommendations for the unlabeled compound and general best practices, the following conditions are advised.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years).[1][2] | Reduces molecular motion and the rate of any potential degradation or exchange reactions. |
| 4°C for short-term storage (weeks).[4] | ||
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] | Minimizes exposure to atmospheric moisture, which is a primary source of protons for back-exchange. |
| Light | Protect from light.[12] | Prevents potential photodegradation, which could create reactive sites. |
| Container | Use a tightly sealed, clean, and dry glass vial. | Prevents contamination and moisture ingress. |
Q4: How should I handle this compound in solution to minimize deuterium loss?
A4: The risk of isotopic exchange is highest when this compound is in solution. The choice of solvent and the solution's pH are critical factors.
| Factor | Guideline | Rationale |
| Solvent Choice | Use aprotic, anhydrous solvents (e.g., anhydrous DMSO, THF, acetonitrile) whenever possible. | Aprotic solvents lack exchangeable protons, thereby minimizing the primary source of back-exchange. |
| If a protic solvent is necessary, use a deuterated solvent (e.g., D₂O, Methanol-d₄).[13][11] | This maintains the deuterium isotopic enrichment of the environment. | |
| pH Control | Maintain a neutral pH (approx. 6.0-7.5). Avoid strongly acidic or basic conditions. | Hydrogen-deuterium exchange is catalyzed by both acids and bases.[8] Fidaxomicin itself is known to be unstable under acidic conditions.[10] |
| Temperature | Work at the lowest practical temperature. | Chemical reactions, including isotopic exchange, slow down at lower temperatures.[8] |
| Exposure Time | Minimize the time the compound is in a protic or aqueous solution. | Reduces the opportunity for exchange to occur. |
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound.
Problem 1: Mass spectrometry results show a lower-than-expected mass, suggesting loss of deuterium.
-
Possible Cause 1: Back-exchange during sample preparation.
-
Troubleshooting Step: Review your sample preparation workflow. Were non-deuterated protic solvents (e.g., water, methanol, ethanol) used?
-
Solution: Switch to anhydrous aprotic solvents or their deuterated counterparts (e.g., use D₂O instead of H₂O).[13] Ensure all glassware is thoroughly dried by heating in an oven (~150°C for 24 hours) and cooling under an inert atmosphere before use.[14] Rinsing glassware with a small amount of the deuterated solvent before preparing the sample can also help remove residual moisture.[14]
-
-
Possible Cause 2: In-source back-exchange in the mass spectrometer.
-
Troubleshooting Step: This can occur in the electrospray ionization (ESI) source if residual protic solvents are present.
-
Solution: Optimize LC-MS conditions. Use a mobile phase with a high organic content if possible. For reversed-phase chromatography, use D₂O-based mobile phases and ensure the system is well-flushed to remove any H₂O. Lowering the pH of the mobile phase to ~2.6 can "quench" the reaction and minimize back-exchange for certain types of molecules, though this must be balanced with Fidaxomicin's acid lability.[8]
-
Problem 2: NMR spectrum shows unexpected proton signals in the regions where deuterium should be.
-
Possible Cause 1: Contamination with protonated solvent or water.
-
Troubleshooting Step: Check the purity of the deuterated NMR solvent. Water is a common contaminant in hygroscopic solvents like DMSO-d₆ and CDCl₃.[14]
-
Solution: Use high-purity, sealed ampoules of NMR solvents.[13] Prepare the NMR sample in a glove box or under a stream of dry, inert gas to minimize exposure to atmospheric moisture.[13][14]
-
-
Possible Cause 2: Isotopic exchange has occurred prior to analysis.
-
Troubleshooting Step: Review the entire history of the sample. Was it exposed to acidic/basic conditions, protic solvents, or elevated temperatures?
-
Solution: Re-prepare the sample following the strict handling guidelines outlined in the FAQ section. If the source material itself is compromised, acquire a new, verified batch of this compound.
-
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound via LC-MS
This protocol provides a method to quantify the isotopic purity of a this compound sample.
-
Preparation of Standard:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions in anhydrous acetonitrile to create working standards (e.g., 1 µg/mL).
-
-
LC-MS System Preparation:
-
LC Column: C18 column suitable for macrolide analysis.
-
Mobile Phase A: 0.1% Formic acid in D₂O.
-
Mobile Phase B: 0.1% Formic acid in anhydrous acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good peak shape for Fidaxomicin.
-
MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
-
Analysis:
-
Inject the 1 µg/mL standard.
-
Acquire full scan mass spectra across the expected m/z range for this compound and its potential isotopologues (i.e., molecules that have lost one or more deuterium atoms).
-
Extract ion chromatograms for the parent compound (d7) and its d6, d5, d4...d0 isotopologues.
-
-
Data Interpretation:
-
Calculate the peak area for each isotopologue.
-
Determine the isotopic purity by calculating the percentage of the d7 peak area relative to the sum of all isotopologue peak areas.[15]
-
Visualizations
Troubleshooting Workflow for Deuterium Loss
Caption: A flowchart to diagnose the source of deuterium loss in this compound experiments.
General Mechanism of Acid/Base Catalyzed H/D Exchange
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | Apoptosis | 2143934-06-7 | Invivochem [invivochem.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Formal Single Atom Editing of the Glycosylated Natural Product Fidaxomicin Improves Acid Stability and Retains Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. Fidaxomicin stable isotope labelled | SiChem GmbH [shop.sichem.de]
- 13. labinsights.nl [labinsights.nl]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of concomitant medications on Fidaxomicin-d7 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fidaxomicin-d7 as an internal standard for the quantification of fidaxomicin.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in bioanalytical assays?
A1: this compound is the deuterium-labeled version of fidaxomicin and is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of fidaxomicin in biological matrices such as plasma.[1] The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte and experiences similar ionization effects, thus providing more accurate and precise quantification.
Q2: What are the known pharmacokinetic interactions of fidaxomicin with other drugs?
A2: Fidaxomicin's metabolism is not dependent on cytochrome P450 (CYP) enzymes.[2] Both fidaxomicin and its primary active metabolite, OP-1118, are substrates of the P-glycoprotein (P-gp) transporter.[2] Co-administration with P-gp inhibitors, such as cyclosporine, can significantly increase the plasma concentrations of fidaxomicin and OP-1118.[3][4] However, these increased concentrations remain in the low ng/mL range, and current recommendations suggest that no dose adjustment is necessary when co-administered with P-gp inhibitors.[3][4]
Q3: Can concomitant medications affect the quantification of fidaxomicin when using this compound as an internal standard?
A3: Yes, while clinical pharmacokinetic interactions may not necessitate dose adjustments, concomitant medications can interfere with the bioanalytical quantification process. This interference can occur in several ways, such as causing ion suppression or enhancement in the mass spectrometer source, or through isobaric interference where a co-eluting compound has the same mass-to-charge ratio as the analyte or internal standard.
Q4: Have any specific drugs been reported to interfere with the LC-MS/MS analysis of fidaxomicin?
A4: Publicly available validation studies for fidaxomicin assays often state that no significant interference from common concomitant medications was observed, but they do not typically provide a comprehensive list of the specific drugs tested. Therefore, it is crucial for researchers to be aware of the potential for interference from any co-administered drug in their study samples.
Troubleshooting Guide
This guide addresses common issues that may arise during the quantification of fidaxomicin using this compound as an internal standard, particularly when analyzing samples from patients on multiple medications.
Issue 1: Poor Peak Shape or Shifting Retention Times for Fidaxomicin and this compound
-
Possible Cause: Matrix effects from the biological sample or interaction with the analytical column.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure the sample preparation method, such as liquid-liquid extraction[5] or solid-phase extraction, is robust and effectively removes interfering endogenous components from the matrix.
-
Column Selection: Utilize a column known to provide good peak shape for macrolide antibiotics. A C18 column, such as an XSelect CSH C18, has been shown to be effective.[5]
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve peak shape and resolution.
-
Workflow Diagram:
-
Issue 2: Inaccurate or Imprecise Results (High %CV)
-
Possible Cause: Ion suppression or enhancement from a co-eluting concomitant medication.
-
Troubleshooting Steps:
-
Review Patient Medication Profile: Identify all concomitant medications for the samples showing high variability.
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment with fidaxomicin and this compound to identify regions of ion suppression or enhancement in the chromatogram when injecting a blank matrix extract from a subject taking the suspected interfering medication.
-
Modify Chromatography: Adjust the HPLC gradient to separate the interfering peak from the analyte and internal standard peaks.
-
Evaluate Different Ionization Source: If available, test with a different ionization source (e.g., APCI instead of ESI) as they can have different susceptibilities to matrix effects.
-
Signaling Pathway of Interference:
Logical pathway of ion suppression/enhancement.
Issue 3: Unexpected Peaks at the MRM Transition of this compound
-
Possible Cause: Isobaric interference from a metabolite of a concomitant medication or an endogenous compound.
-
Troubleshooting Steps:
-
Confirm MRM Transitions: Ensure the correct MRM transitions are being used for fidaxomicin and this compound (see Table 1).
-
Chromatographic Separation: Improve the chromatographic resolution to separate the interfering peak from the this compound peak.
-
Select a Different Product Ion: If possible, select a different, more specific product ion for this compound that is not present in the interfering compound's fragmentation pattern.
Experimental Protocols & Data
LC-MS/MS Method for Fidaxomicin Quantification
The following is a representative experimental protocol based on publicly available methods. Researchers should validate the method in their own laboratory.
-
Sample Preparation (Liquid-Liquid Extraction):
[5] 1. To 50 µL of plasma sample, add 50 µL of internal standard working solution (this compound in methanol).
2. Add 200 µL of water and 800 µL of ethyl acetate.
3. Vortex for 5 minutes and let stand for 5 minutes.
4. Transfer 700 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
5. Reconstitute the residue in 300 µL of methanol:water (1:1, v/v).
6. Inject onto the LC-MS/MS system.
-
Chromatographic Conditions:
[5] * Column: XSelect CSH C18, 2.5 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate fidaxomicin from its metabolite OP-1118 and potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometry Conditions:
[6] * Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions for Fidaxomicin and Potential Concomitant Medications
Compound Precursor Ion (m/z) Product Ion (m/z) Polarity Reference Fidaxomicin 1055.5 231.0 Negative **[6] This compound (IS) 1062.5 231.0 Negative **[6] OP-1118 (Metabolite) 985.3 231.0 Negative [6] Cyclosporine 1220.0 1203.0 Positive [7] Metronidazole 172.3 128.2 Positive [8] Vancomycin 725.8 144.2 Positive [3]
Note: The MRM transitions for concomitant medications are provided for reference. The potential for interference depends on chromatographic co-elution and the specific instrument parameters used.
Assessing Concomitant Medication Interference
To proactively address potential interferences, it is recommended to perform a selectivity experiment during method validation.
-
Prepare a Cocktail Solution: Create a solution containing high concentrations of commonly co-administered drugs (e.g., cyclosporine, metronidazole, vancomycin, and others relevant to the study population).
-
Spike into Blank Matrix: Spike this cocktail solution into a blank biological matrix.
-
Analyze the Sample: Analyze the spiked blank sample using the established LC-MS/MS method.
-
Evaluate Chromatograms: Examine the chromatograms at the retention times of fidaxomicin and this compound for any interfering peaks in their respective MRM channels. According to FDA guidelines, the response of an interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Workflow for Assessing Concomitant Medication Interference:
Workflow for the assessment of potential interferences.
References
- 1. jmpas.com [jmpas.com]
- 2. gtfch.org [gtfch.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 7. Simultaneous measurement of cyclosporin A and tacrolimus from dried blood spots by ultra high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Technical Support Center: Optimizing Fidaxomicin-d7 Separation with Liquid Chromatography
Welcome to the technical support center for the chromatographic separation of Fidaxomicin-d7. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on selecting the optimal Liquid Chromatography (LC) column and troubleshooting common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of LC column for this compound separation?
A1: The most commonly recommended and successful column for the separation of Fidaxomicin and its related compounds, including this compound, is a reversed-phase C18 column .[1][2][3][4] This type of column provides the necessary hydrophobic interaction to retain and separate the large, macrocyclic structure of Fidaxomicin from its impurities and degradation products.
Q2: What are typical mobile phase compositions for this compound analysis?
A2: Several mobile phase systems have been successfully employed. The selection often depends on the specific requirements of the analysis (e.g., UV or mass spectrometry detection). Common compositions include:
-
Methanol, acetonitrile, and 0.1% ortho-phosphoric acid in water.[1][3][4]
-
Methanol and 0.1% formic acid in water.[5]
-
Acetonitrile and 0.02% trifluoroacetic acid (TFA) in water.[6]
The use of an acidic modifier is standard to ensure good peak shape and reproducibility.
Q3: How does the separation of this compound differ from that of unlabeled Fidaxomicin?
A3: For standard HPLC-UV analysis, this compound and unlabeled Fidaxomicin will have very similar retention times due to their identical molecular structures, with the deuterium labeling having a negligible effect on chromatographic behavior under typical reversed-phase conditions. The primary application for this compound is as an internal standard in mass spectrometry-based assays, where it can be distinguished by its higher mass-to-charge ratio (m/z). Therefore, a method developed to effectively separate Fidaxomicin from its impurities will also be suitable for this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the LC separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic acid, phosphoric acid, or TFA) to suppress the ionization of any acidic or basic functional groups on the molecule, leading to a more uniform interaction with the stationary phase.
-
-
Possible Cause: Column degradation.
-
Solution: Flush the column with a strong solvent, or if the problem persists, replace the column. The USP tailing factor for the Fidaxomicin peak should ideally be ≤ 2.0.[6]
-
-
Possible Cause: Sample overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[7]
-
Issue 2: Inadequate Resolution Between this compound and Impurities
-
Possible Cause: Incorrect mobile phase composition.
-
Solution: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. A lower organic content will generally increase retention and may improve the separation of closely eluting peaks. A gradient elution may be necessary to resolve all components effectively. For example, a method for Fidaxomicin and its impurity A requires a USP resolution of ≥ 3.0.[6]
-
-
Possible Cause: Sub-optimal column chemistry.
-
Solution: While C18 is standard, consider a C18 column with a different bonding density or end-capping to alter selectivity.
-
Issue 3: Variable Retention Times
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Premixing the mobile phase can also improve consistency.
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant temperature, for instance at 40°C.[5]
-
-
Possible Cause: Pump malfunction.
-
Solution: Check for leaks, salt buildup, and unusual noises from the pump. Pump seals may need replacement.[7]
-
Experimental Protocols & Data
The following tables summarize typical experimental parameters for the HPLC analysis of Fidaxomicin, which are directly applicable to this compound.
Table 1: Recommended LC Columns for Fidaxomicin Separation
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Reference |
| Ultimate XB-C18 | C18 | 5 | 4.6 x 250 | [5] |
| YMC·GEL ODS-A-HG | C18 | - | - | [2][5] |
| Reversed Phase C18 | C18 | - | - | [1][3][4] |
Table 2: Example HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol: 0.1% Formic Acid in Water (73:27)[5] | Acetonitrile: 0.02% TFA in Water (Gradient)[6] | 0.1% OPA in Water: ACN: Methanol (20:36.5:43.5)[1][3][4] |
| Flow Rate | 1.0 mL/min[5] | - | 1.0 mL/min[1][3][4] |
| Column Temp. | 40°C[5] | - | - |
| Detection | UV at 266 nm[5] | UV (PDA)[6] | UV at 260 nm[1][3][4] |
| Injection Vol. | 10 µL[5] | - | - |
| Diluent | 60% Methanol / 40% Water[6] | - | - |
Visualized Workflows
The following diagrams illustrate the logical processes for column selection and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104418925B - A method of preparing high-purity fidaxomicin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products (2021) | K. Vinod Kumar | 3 Citations [scispace.com]
- 5. CN106632551A - Method for preparing fidaxomicin by flash chromatography - Google Patents [patents.google.com]
- 6. jmpas.com [jmpas.com]
- 7. ijsdr.org [ijsdr.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of Fidaxomicin-d7 as an Internal Standard
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring that data from pharmacokinetic and toxicokinetic studies are reliable and reproducible.[1][2] For macrolide antibiotics like Fidaxomicin, which is used to treat Clostridium difficile infections, precise quantification in biological matrices such as human plasma is critical.[3][4] This guide provides a comparative overview of the validation of a bioanalytical method for Fidaxomicin, with a focus on the use of its deuterated stable isotope, Fidaxomicin-d7, as an internal standard.
Internal Standard: A Comparison of Approaches
In quantitative bioanalysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting variability during sample processing and analysis.[5][6] The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[7][8]
Stable Isotope-Labeled (SIL) Internal Standards (e.g., this compound):
The use of a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard in LC-MS-based bioanalysis.[6][9]
-
Advantages :
-
Near-Identical Properties : SIL standards have chemical and physical properties that are almost identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[10]
-
Co-elution : The minimal mass difference allows for co-elution with the analyte, providing the most accurate compensation for matrix effects and instrument variability.[7][9]
-
Enhanced Accuracy and Precision : These characteristics significantly improve the accuracy, precision, and robustness of the assay.[7][9][11] The slight mass increase from deuterium substitution allows the mass spectrometer to easily differentiate the IS from the target analyte.[9]
-
-
Disadvantages :
Structural Analog Internal Standards:
An alternative approach is to use a structural analog—a molecule with a similar chemical structure but not isotopically labeled. For Fidaxomicin, a methylated version (OP-1393) has been used as an IS in some studies.[12]
-
Advantages :
-
Higher Availability : Analogs are often more readily available and less expensive than custom-synthesized SILs.
-
-
Disadvantages :
-
Different Physicochemical Properties : Even small structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[10]
-
Risk of Inadequate Compensation : These differences may result in the IS failing to accurately track and compensate for the analyte's variability, potentially compromising data accuracy.[5][10]
-
Performance Data: Fidaxomicin Bioanalysis Using this compound
The following tables summarize the performance of a validated LC-MS/MS method for the quantification of Fidaxomicin and its primary metabolite, OP-1118, in human plasma using this compound as the internal standard.[3] The data is benchmarked against typical acceptance criteria from regulatory bodies like the FDA and EMA.[4][13][14]
Table 1: Calibration Curve and Linearity
| Parameter | Analyte | Performance | Acceptance Criteria |
| Linearity Range | Fidaxomicin | 0.100 - 20.0 ng/mL | --- |
| OP-1118 | 0.200 - 40.0 ng/mL | --- | |
| Regression Model | Both | Weighted (1/x²) linear regression | --- |
| Correlation Coefficient (r²) | Both | > 0.99 | ≥ 0.99 |
| Calibration Standard Accuracy | Both | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ)[13] |
Table 2: Accuracy and Precision
Accuracy and precision are assessed using Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[13]
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Acceptance Criteria |
| Fidaxomicin | LLOQ | 0.100 | ≤ 20% | ≤ 20% | Bias: ±20%, RSD: ≤20%[4] |
| LQC | 0.300 | ≤ 15% | ≤ 15% | Bias: ±15%, RSD: ≤15%[13][14] | |
| MQC | 2.50 | ≤ 15% | ≤ 15% | Bias: ±15%, RSD: ≤15%[13][14] | |
| HQC | 15.0 | ≤ 15% | ≤ 15% | Bias: ±15%, RSD: ≤15%[13][14] | |
| OP-1118 | LLOQ | 0.200 | ≤ 20% | ≤ 20% | Bias: ±20%, RSD: ≤20%[4] |
| LQC | 0.600 | ≤ 15% | ≤ 15% | Bias: ±15%, RSD: ≤15%[13][14] | |
| MQC | 5.00 | ≤ 15% | ≤ 15% | Bias: ±15%, RSD: ≤15%[13][14] | |
| HQC | 30.0 | ≤ 15% | ≤ 15% | Bias: ±15%, RSD: ≤15%[13][14] |
Table 3: Recovery and Matrix Effect
| Parameter | Analyte | LQC Level | HQC Level | Acceptance Criteria |
| Extraction Recovery | Fidaxomicin | 66.9% | 72.9% | Consistent and reproducible[4][15] |
| OP-1118 | 61.0% | 64.5% | Consistent and reproducible[4][15] | |
| This compound | 77.8% | 77.8% | Consistent and reproducible[4][15] | |
| Matrix Factor (IS-Normalized) | Fidaxomicin | 96.8% | 100.7% | RSD ≤ 15%[14] |
| OP-1118 | 78.1% | 68.4% | RSD ≤ 15%[14] |
Experimental Protocols
A detailed methodology is essential for the replication and verification of bioanalytical results.[15] The following protocol outlines a validated method for quantifying Fidaxomicin and its metabolite OP-1118 in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 50.0 µL of human plasma into a centrifuge tube.
-
Add 50.0 µL of the internal standard working solution (3.00 ng/mL this compound).[3]
-
Add ultrapure water and ethyl acetate.
-
Vortex mix and centrifuge the samples.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of a methanol-water (1:1, v/v) solution.[3]
2. Chromatographic Conditions (LC-MS/MS)
-
Chromatographic Column : XSelect CSH C18[3]
-
Mobile Phase : Gradient elution with a mixture of methanol and water.
-
Injection Volume : 10.0 µL[3]
-
Flow Rate : Optimized for separation.
3. Mass Spectrometric Conditions
-
Ion Source : Electrospray Ionization (ESI), negative ion mode.[3]
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z) :
-
Key Parameters :
-
Spray Voltage: -4500V
-
Ion Source Temperature: 500 °C
-
Collision Energy (CE): -43eV
-
Declustering Potential (DP): -80V
-
Visualizing the Workflow and Logic
Diagrams help clarify complex processes and relationships within the bioanalytical validation workflow.
Caption: Bioanalytical workflow for Fidaxomicin quantification.
Caption: Comparison of internal standard types in bioanalysis.
References
- 1. jchps.com [jchps.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 12. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmda.go.jp [pmda.go.jp]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Fidaxomicin-d7
For Researchers, Scientists, and Drug Development Professionals
The ability to obtain consistent and reproducible analytical results across different laboratories is a cornerstone of drug development and manufacturing. This guide provides a framework for the cross-validation of analytical methods for Fidaxomicin-d7, a key isotopic internal standard for the antibiotic Fidaxomicin. While publicly available inter-laboratory comparison studies for this compound are not readily found, this document outlines the essential principles, protocols, and acceptance criteria for such a validation, using a validated High-Performance Liquid Chromatography (HPLC) method for Fidaxomicin as a practical example.
The Importance of Cross-Validation
Method validation within a single laboratory establishes that an analytical procedure is suitable for its intended purpose. However, when a method is transferred to another laboratory, a cross-validation study is crucial to ensure that the receiving laboratory can achieve comparable results. This process is vital for:
-
Consistency in multi-site clinical trials: Ensuring that patient samples are analyzed with the same degree of accuracy and precision, regardless of the testing location.
-
Reliable technology transfer: Guaranteeing that a contract manufacturing or research organization can replicate the analytical methods developed by the originating laboratory.
-
Data integrity for regulatory submissions: Demonstrating to regulatory bodies that the analytical methods are robust and transferable.
A Validated HPLC Method for Fidaxomicin and its Impurities
A common analytical technique for Fidaxomicin and its related substances, including potential impurities like this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following table summarizes the performance of a validated RP-HPLC method, which can serve as a benchmark for a cross-validation study.
Table 1: Single-Laboratory Validation Data for a Fidaxomicin RP-HPLC Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 5–30 µg/mL | R² > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 1.54% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.64% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.4 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 1.3 µg/mL | Reportable |
| Specificity | No interference from degradants | Peak purity > 99% |
Data synthesized from publicly available studies.[1][2][3][4][5]
The Cross-Validation Process: A Hypothetical Comparison
The core of a cross-validation study is the comparative analysis of the same set of samples by both the originating (Laboratory A) and the receiving (Laboratory B) laboratories. The results are then statistically compared against predefined acceptance criteria.
Table 2: Hypothetical Inter-Laboratory Comparison of this compound Analysis
| Parameter | Laboratory A Results (%RSD) | Laboratory B Results (%RSD) | Acceptance Criteria for Difference |
| Intra-assay Precision (n=6) | 1.2 | 1.5 | Absolute Difference ≤ 2.0% |
| Inter-assay Precision (n=18) | 1.8 | 2.1 | Absolute Difference ≤ 3.0% |
| Accuracy (% Recovery, n=3 levels) | 99.5 | 101.2 | Mean Recovery within 98.0-102.0% for both labs |
This table presents illustrative data for a hypothetical cross-validation of a this compound analytical method. The acceptance criteria are based on general industry standards for analytical method transfer.[6][7][8]
Experimental Protocols
A detailed and unambiguous experimental protocol is fundamental for successful method transfer. Below is a summary of a typical RP-HPLC method for Fidaxomicin analysis.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., methanol:water) to a known concentration.[9]
-
Sample Solution (from tablets): Weigh and finely powder a set number of tablets.[2] A portion of the powder equivalent to a target concentration is then dissolved in the diluent, sonicated, and diluted to the final volume.[2]
-
For bioanalytical samples (e.g., plasma): A liquid-liquid extraction or protein precipitation step would be necessary to isolate the analyte from the biological matrix.[4][9] this compound would be used as an internal standard, spiked into the samples before extraction.[9]
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 100 x 3.0 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., a mixture of acetonitrile and methanol).[1][2][3][4][5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the logical flow of a cross-validation study and the experimental steps in the HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. scispace.com [scispace.com]
- 4. nacalai.com [nacalai.com]
- 5. scispace.com [scispace.com]
- 6. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpsop.com [gmpsop.com]
- 9. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
The Critical Role of Internal Standards in Fidaxomicin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Fidaxomicin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of Fidaxomicin-d7, a stable isotope-labeled (SIL) internal standard, with other potential internal standards, supported by experimental data and methodologies.
The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for the bioanalysis of drugs like Fidaxomicin.[1] Internal standards are essential in this process to correct for variability that can be introduced during sample preparation, injection, and ionization.[1][2] The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[1]
This compound: The Gold Standard Internal Standard
This compound is the deuterium-labeled version of Fidaxomicin.[3] Stable isotope-labeled internal standards are widely considered the most suitable choice for quantitative bioanalysis.[1][4][5] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations.[2][6]
The primary advantage of using a SIL like this compound is its ability to compensate for the matrix effect, a common issue in LC-MS/MS where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] Since this compound co-elutes with Fidaxomicin and experiences the same matrix effects, the ratio of their signals remains constant, leading to reliable results.
Comparison with Other Internal Standards
While SILs are preferred, other types of internal standards, such as structural analogs, may be considered, especially if a SIL is unavailable or cost-prohibitive.[1][5] Structural analogs are compounds with a similar chemical structure to the analyte. However, they are not ideal for Fidaxomicin analysis for several reasons:
-
Differences in Physicochemical Properties: Even small differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to Fidaxomicin.[4][5]
-
Matrix Effect Discrepancies: Structural analogs may not experience the same degree of ion suppression or enhancement as Fidaxomicin, leading to inaccurate quantification.[2]
-
Availability and Selection: Choosing a suitable structural analog that closely mimics Fidaxomicin's properties and is not present in the biological samples can be challenging.[1]
Deuterium-labeled standards themselves can occasionally present challenges, such as potential chromatographic separation from the unlabeled analyte (isotopic effect) or in-source loss of the deuterium label.[7] However, a validated method using this compound indicates its suitability and reliability for the analysis of Fidaxomicin.[8]
Performance Data: this compound
A patented bioanalytical method for Fidaxomicin and its metabolite OP-1118 in human plasma provides key performance data for this compound as an internal standard.[8]
| Parameter | Low QC (LQC) | Medium QC (MQC) | High QC (HQC) |
| Fidaxomicin Extraction Recovery | 66.9% | 73.0% | 72.9% |
| This compound Extraction Recovery | - | 77.8% | - |
| Internal Standard Normalized Matrix Factor for Fidaxomicin | 96.8% (RSD: 6.1%) | - | 100.7% (RSD: 1.9%) |
Table 1: Performance data for Fidaxomicin analysis using this compound as an internal standard. Data extracted from patent CN112816584A.[8]
The data indicates that the extraction recovery of Fidaxomicin is consistent across different concentration levels. The internal standard normalized matrix factor, which assesses the impact of the matrix on the analysis, is close to 100%, with low relative standard deviation (RSD), demonstrating that this compound effectively compensates for matrix effects.[8]
Experimental Protocol: Bioanalysis of Fidaxomicin in Human Plasma
The following is a summary of the experimental protocol for the analysis of Fidaxomicin in human plasma using this compound as an internal standard, as described in patent CN112816584A.[8]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 50.0 µL of plasma sample, add 50.0 µL of internal standard solution (3.00 ng/mL this compound).
- Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
- Vortex for 5 minutes and let it stand for 5 minutes.
- Transfer 700 µL of the supernatant (organic layer) to a new tube.
- Evaporate the solvent to dryness.
- Reconstitute the residue with 300 µL of methanol-water (1:1, v/v).
2. Chromatographic Conditions:
- Column: XSelect CSH C18
- Mobile Phase: Gradient elution (specific gradient not detailed in the provided information)
- Injection Volume: 10 µL
3. Mass Spectrometric Detection:
- Ionization: Electrospray Ionization (ESI)
- Mode: Tandem Mass Spectrometry (MS/MS)
Visualizing the Workflow
The following diagram illustrates the typical workflow for the bioanalysis of Fidaxomicin using an internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welchlab.com [welchlab.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
Comparative Pharmacokinetic Analysis of Fidaxomicin Across Diverse Patient Populations
A Guide for Researchers and Drug Development Professionals
Fidaxomicin, a first-in-class macrocyclic antibiotic, has emerged as a key therapeutic agent for the treatment of Clostridioides difficile infection (CDI). Its narrow spectrum of activity and unique pharmacokinetic profile contribute to its efficacy and safety. This guide provides a comprehensive comparative analysis of the pharmacokinetics of fidaxomicin in various patient populations, supported by experimental data, to inform further research and clinical development.
Executive Summary
Fidaxomicin exhibits minimal systemic absorption following oral administration, leading to high fecal concentrations at the site of infection and low plasma concentrations. This fundamental characteristic underpins its favorable safety profile and consistent pharmacokinetic parameters across different patient populations, including pediatric patients, adults, and individuals with renal or hepatic impairment. Consequently, dose adjustments are generally not required in these special populations. This guide will delve into the quantitative pharmacokinetic data, the experimental methodologies employed in these crucial studies, and a visual representation of the typical experimental workflow.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of fidaxomicin and its major active metabolite, OP-1118, in different patient populations.
Table 1: Plasma Pharmacokinetics of Fidaxomicin and OP-1118
| Patient Population | Fidaxomicin Cmax (ng/mL) | OP-1118 Cmax (ng/mL) | Tmax (hours) | Notes |
| Healthy Adults | 5.2 ± 2.81 | 12.0 (median) | 1-5 | Minimal systemic absorption observed.[1][2] |
| Adult CDI Patients | 22.8 ± 26.7 (Day 1) 28.5 ± 33.4 (Day 10) | 44.5 ± 50.4 (Day 1) 85.6 ± 131 (Day 10) | 1-5 | Plasma concentrations are 2- to 6-fold higher than in healthy adults but remain in the low ng/mL range.[2][3] |
| Pediatric CDI Patients (11 months to 17 years) | 0.6 - 87.4 | 2.4 - 882.0 | 3-5 | No significant age-related trends were observed.[4][5][6] |
| Patients with IBD and CDI | 1.2 - 154 | 4.7 - 555 | 1-2 | No evidence of increased systemic absorption compared to patients without IBD.[7][8] |
| Geriatric Patients (≥65 years) | ~2-4 times higher than non-geriatric adults | ~2-4 times higher than non-geriatric adults | Not specified | Not considered clinically important.[9] |
| Patients with Renal Impairment | Not significantly affected | Plasma concentrations of OP-1118 were affected, but not considered to necessitate dose adjustment. | Not specified | Plasma concentrations of fidaxomicin were not significantly affected by the severity of renal impairment.[3][9] |
| Patients with Hepatic Impairment | Not formally studied | Not formally studied | Not specified | Dose adjustment is considered unnecessary due to minimal hepatic metabolism.[9][10] |
Table 2: Fecal Concentrations of Fidaxomicin and OP-1118
| Patient Population | Fidaxomicin Fecal Concentration (µg/g) | OP-1118 Fecal Concentration (µg/g) | Notes |
| Adult CDI Patients | 639 - 2710 (mean: 1396 ± 1019) | 213 - 1210 (mean: 834 ± 617) | Achieves fecal concentrations well in excess of the MIC90 for C. difficile.[1][3] |
| Pediatric CDI Patients (11 months to 17 years) | Average: 3228 | Not consistently reported | Higher concentrations and greater variability were observed in the youngest age group.[4][5] |
| Patients with IBD and CDI | 17.8 - 2170 | 0 - 1940 | High fecal concentrations are maintained.[7][8] |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from Phase I, II, and III clinical trials. The general methodologies employed in these studies are outlined below.
Study Design
-
Adult and Geriatric Studies: Randomized, double-blind, controlled trials comparing fidaxomicin (200 mg twice daily for 10 days) with vancomycin (125 mg four times daily for 10 days) were central to establishing the pharmacokinetic profile in adult CDI patients.[7]
-
Pediatric Study (NCT01591863): A Phase IIa, multicenter, open-label, single-arm study was conducted to assess the safety, tolerability, and pharmacokinetics of fidaxomicin in pediatric patients with CDI. Dosing was age and weight-based.[1][4][11]
-
≥6 years: 200 mg tablet or oral suspension every 12 hours for 10 days.
-
6 months to <6 years: 32 mg/kg/day (up to 400 mg/day) as an oral suspension in divided doses every 12 hours.
-
-
Special Populations: Pharmacokinetic data in patients with renal impairment were obtained through post-hoc analysis of Phase III trial data.[12][13] Studies in patients with inflammatory bowel disease (IBD) were conducted as open-label, single-arm Phase IIIb/IV trials.[7][8]
Sample Collection and Analysis
-
Plasma Samples: Blood samples for pharmacokinetic analysis were typically collected pre-dose and at various time points post-dose (e.g., 1-5 hours) on the first and last day of therapy.[3]
-
Fecal Samples: Fecal samples were collected to determine the concentration of fidaxomicin and OP-1118 at the site of action, usually on the last day of treatment.[3]
-
Analytical Method: The concentrations of fidaxomicin and its primary metabolite, OP-1118, in plasma and fecal samples were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. This highly sensitive and specific technique allows for the accurate quantification of drug and metabolite levels.[3]
Mandatory Visualization
The following diagram illustrates the typical experimental workflow for a pharmacokinetic study of fidaxomicin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic analysis of an extended-pulsed fidaxomicin regimen for the treatment of Clostridioides (Clostridium) difficile infection in patients aged 60 years and older in the EXTEND randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shmabstracts.org [shmabstracts.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Safety, Tolerability, and Pharmacokinetics of Fidaxomicin in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckconnect.com [merckconnect.com]
- 8. fda.gov [fda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Renal impairment and clinical outcomes of Clostridium difficile infection in two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fidaxomicin for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in C. diff Treatment: Fidaxomicin vs. Vancomycin
A comprehensive review of pivotal clinical trials reveals comparable initial cure rates for fidaxomicin and vancomycin in treating Clostridioides difficile infection (CDI), but a significant advantage for fidaxomicin in reducing disease recurrence. This guide provides a detailed comparison of the efficacy and safety of these two key antibiotics, supported by data from major clinical studies, to inform researchers, scientists, and drug development professionals.
Fidaxomicin, a macrocyclic antibiotic, and vancomycin, a glycopeptide antibiotic, are both recommended as first-line treatments for CDI. However, their distinct mechanisms of action and spectra of activity lead to different long-term patient outcomes, particularly concerning the likelihood of CDI recurrence, a major challenge in managing the disease. This guide synthesizes findings from key Phase 3 clinical trials to provide a clear comparison of their performance.
Efficacy Showdown: Cure Rates and Recurrence
Clinical trials have consistently demonstrated that fidaxomicin is non-inferior to vancomycin in achieving initial clinical cure. However, the key differentiator lies in the significantly lower rates of CDI recurrence observed with fidaxomicin treatment.
A meta-analysis of two pivotal Phase 3 trials involving 1,164 patients showed similar initial cure rates between the two drugs.[1] In the modified intention-to-treat (mITT) analysis of one of these trials, the clinical cure rate for fidaxomicin was 88.2% compared to 85.8% for vancomycin.[2] A similar outcome was observed in another major trial with cure rates of 87.7% for fidaxomicin and 86.8% for vancomycin.[3]
The superiority of fidaxomicin becomes evident when examining recurrence rates. In a pivotal study, significantly fewer patients in the fidaxomicin group experienced a recurrence of CDI within 4 weeks of treatment compared to the vancomycin group (15.4% vs. 25.3%).[2] This finding is supported by another large trial where recurrence rates were also lower with fidaxomicin.[3] For patients experiencing their first CDI recurrence, fidaxomicin was superior in preventing a second recurrence within 28 days.[4]
A systematic review and meta-analysis of six randomized controlled trials and eight observational trials, encompassing 3,944 patients, found that fidaxomicin was associated with a 31% reduction in the risk of CDI recurrence compared to vancomycin.[5]
Quantitative Efficacy Data from Key Clinical Trials
| Efficacy Endpoint | Fidaxomicin | Vancomycin | Trial Identifier/Reference |
| Initial Clinical Cure Rate (Adults) | 88.2% | 85.8% | NCT00314951[2] |
| 92.1% (per-protocol) | 89.8% (per-protocol) | NCT00314951[2] | |
| 87.7% | 86.8% | NCT00468728[3] | |
| 91.7% (per-protocol) | 90.6% (per-protocol) | NCT00468728[3] | |
| 87.2% | 86.5% | Meta-analysis of 3 RCTs[6] | |
| CDI Recurrence Rate (Adults) | 15.4% | 25.3% | NCT00314951[2] |
| 13.3% (per-protocol) | 24.0% (per-protocol) | NCT00314951[2] | |
| 19.7% (first recurrence) | 35.5% (first recurrence) | Sub-analysis of pivotal trials[4] | |
| 16.1% | 25.4% | Meta-analysis of 14 trials[5] | |
| Sustained Clinical Response (Adults) | 71.7% (at 4 weeks) | 58.2% (at 4 weeks) | Real-world study[7] |
| 63.2% (at 8 weeks) | 50.0% (at 8 weeks) | Real-world study[7] | |
| Global Cure Rate (Pediatrics) | 68.4% | 50.0% | SUNSHINE Trial (NCT02218372)[8][9] |
| Initial Clinical Cure Rate (Pediatrics) | 77.6% | 70.5% | SUNSHINE Trial (NCT02218372)[8][9] |
Safety and Tolerability Profile
Across multiple clinical trials, fidaxomicin has demonstrated a safety profile comparable to that of vancomycin.[10][11][12] The incidence of treatment-emergent adverse events has been similar between the two treatment arms.[8][13] In Phase 3 trials, there were no significant differences in the rates of death or serious adverse events between fidaxomicin and vancomycin.[10][11] Both drugs are generally well-tolerated, with most reported side effects being mild gastrointestinal symptoms.[14]
Common Adverse Events Reported in Clinical Trials
| Adverse Event Category | Fidaxomicin | Vancomycin |
| Any Treatment-Emergent Event | Similar incidence | Similar incidence |
| Gastrointestinal Disorders | Most common | Most common |
| Infections (e.g., UTI, pneumonia) | Similar incidence | Similar incidence |
| Serious Adverse Events | No significant difference | No significant difference |
| Deaths | No significant difference | No significant difference |
Experimental Protocols of Pivotal Trials
The evidence comparing fidaxomicin and vancomycin is primarily derived from robust, multicenter, randomized, double-blind clinical trials. Below are the methodologies of key studies.
Pivotal Phase 3 Trials (e.g., NCT00314951 and NCT00468728)
-
Study Design: These were multicenter, randomized, double-blind, non-inferiority trials.[14][15]
-
Patient Population: Adult patients with acute symptoms of CDI and a positive stool toxin test were enrolled.[14][15]
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either fidaxomicin or vancomycin. Both patients and investigators were blinded to the treatment allocation.[14]
-
Treatment Regimen:
-
Primary Endpoint: Clinical cure, defined as the resolution of symptoms and no further need for CDI therapy two days after the completion of the 10-day treatment course.[15]
-
Secondary Endpoints: Recurrence of CDI (diarrhea and a positive stool toxin test within 4 weeks after treatment) and global cure (cure with no recurrence).[15]
EXTEND Trial (NCT02254967)
-
Study Design: A randomized, controlled, open-label, superiority trial.[6]
-
Patient Population: Hospitalized adults aged 60 years and older with confirmed CDI.[6]
-
Treatment Regimen:
-
Primary Endpoint: Sustained clinical cure 30 days after the end of treatment.[6]
SUNSHINE Trial (NCT02218372) - Pediatric Population
-
Study Design: A multicenter, investigator-blind, phase 3, parallel-group trial.[9][16]
-
Patient Population: Patients under 18 years of age with confirmed CDI.[9][16]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either fidaxomicin or vancomycin.[9][16]
-
Treatment Regimen:
-
Primary Efficacy Endpoint: Confirmed clinical response two days after the end of treatment.[9][16]
-
Secondary Endpoint: Global cure (confirmed clinical response without CDI recurrence) 30 days after the end of treatment.[9][16]
Visualizing the Clinical Trial Process and Endpoints
To better understand the structure of these clinical trials and the relationship between the evaluated outcomes, the following diagrams are provided.
References
- 1. The New England Journal of Medicine Publishes Results of Fidaxomicin Phase 3 Trial Showing Significantly Lower Recurrence Rates and Improved Global Cure Rates Compared to Vancomycin in Patients with Clostridium difficile Infection (CDI) [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. Treatment of first recurrence of Clostridium difficile infection: fidaxomicin versus vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fidaxomicin vs Vancomycin for C. diff Infection · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Extended-pulsed fidaxomicin versus vancomycin for Clostridium difficile infection in patients 60 years and older (EXTEND): a randomised, controlled, open-label, phase 3b/4 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fidaxomicin for the treatment of Clostridioides difficile in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Fidaxomicin Use in the Pediatric Population with Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fidaxomicin versus vancomycin for infection with Clostridium difficile in Europe, Canada, and the USA: a double-blind, non-inferiority, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fidaxomicin versus vancomycin for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and Efficacy of Fidaxomicin and Vancomycin in Children and Adolescents with Clostridioides (Clostridium) difficile Infection: A Phase 3, Multicenter, Randomized, Single-blind Clinical Trial (SUNSHINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Fidaxomicin Quantification
A detailed guide for researchers and drug development professionals on the analytical performance characteristics of assays for fidaxomicin, with a focus on methods utilizing fidaxomicin-d7 and alternative approaches.
This guide provides a comprehensive comparison of different analytical methodologies for the quantification of fidaxomicin, a narrow-spectrum macrocyclic antibiotic. The primary focus is on the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, this compound. For a thorough comparison, this guide also evaluates an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate analytical method for their specific needs, considering factors such as sensitivity, precision, and the nature of the biological matrix or pharmaceutical formulation being analyzed.
Overview of Analytical Methodologies
The quantification of fidaxomicin is crucial throughout the drug development process, from preclinical pharmacokinetic studies to quality control of the final pharmaceutical product. The two primary analytical techniques employed for this purpose are LC-MS/MS and HPLC-UV.
-
LC-MS/MS with this compound: This is the gold standard for bioanalytical applications due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variability in sample processing and instrument response, ensuring high accuracy and precision.
-
HPLC-UV: This method is often utilized for the analysis of pharmaceutical formulations where the concentration of the active pharmaceutical ingredient (API) is relatively high. It is a robust, cost-effective, and widely available technique.
Comparative Performance Characteristics
The following tables summarize the key analytical performance characteristics of a representative LC-MS/MS method using this compound for analysis in human plasma and a typical HPLC-UV method for the determination of fidaxomicin in a pharmaceutical dosage form.
Table 1: LC-MS/MS Method with this compound for Fidaxomicin in Human Plasma
| Parameter | Performance Characteristic |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Linearity Range | Not explicitly stated, but suitable for clinical research samples. |
| Accuracy | High |
| Precision | High |
| Lower Limit of Quantification (LLOQ) | Sufficient for pharmacokinetic studies (typically in the low ng/mL range). |
| Matrix Effect | Compensated by the use of a deuterated internal standard. |
| Extraction Recovery | Fidaxomicin: 66.9% - 73.0%[1] OP-1118 (metabolite): 61.0% - 64.5%[1] this compound: 77.8%[1] |
Table 2: HPLC-UV Method for Fidaxomicin in Pharmaceutical Formulations
| Parameter | Performance Characteristic |
| Instrumentation | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Internal Standard | Typically not used for assay of bulk drug substance. |
| Matrix | Pharmaceutical Dosage Form (e.g., Tablets) |
| Linearity Range | 5–30 µg/mL[2][3] |
| Accuracy (% Recovery) | 98.8% to 99.8% |
| Precision (% RSD) | Intra-day: 1.54%[2][3] Inter-day: 1.64%[2][3] |
| Limit of Detection (LOD) | 0.4 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 1.3 µg/mL[2][3] |
| Matrix Effect | Generally not a significant issue in pharmaceutical analysis. |
| Extraction Recovery | Not applicable for direct assay. |
Experimental Protocols
LC-MS/MS Method for Fidaxomicin in Human Plasma with this compound
This protocol is based on a method designed for the bioanalysis of fidaxomicin and its primary metabolite, OP-1118, in human plasma.
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50.0 µL of a plasma sample, add 50.0 µL of an internal standard solution (this compound at a concentration of 3.00 ng/mL).
-
Add 200 µL of aqueous solution and 800 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes and then allow it to stand for 5 minutes to ensure phase separation.
-
Transfer 700 µL of the supernatant (organic layer) to a clean tube and evaporate to dryness.
-
Reconstitute the dried residue with 300 µL of a methanol-water (1:1, v/v) solution.
-
Inject 10.0 µL of the reconstituted sample into the LC-MS/MS system.
3.1.2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: XSelect CSH C18 column.
-
Mobile Phase: Gradient elution is employed. The specific gradient profile is optimized to achieve good separation of fidaxomicin, OP-1118, and the internal standard from endogenous plasma components.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem mass spectrometry, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
HPLC-UV Method for Fidaxomicin in Pharmaceutical Formulations
This protocol is suitable for the determination of fidaxomicin in tablets.
3.2.1. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve a known amount of fidaxomicin reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards within the linear range (e.g., 5-30 µg/mL).
-
Sample Solution: Weigh and finely powder a number of fidaxomicin tablets. Accurately weigh a portion of the powder equivalent to a specific amount of fidaxomicin and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve the drug, and then dilute to the mark. Filter the solution before injection.
3.2.2. Chromatographic Conditions
-
Chromatographic Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of 0.1% ortho phosphoric acid in water, acetonitrile, and methanol (e.g., in a ratio of 20:36.5:43.5 v/v/v) is used.[2][3]
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
Visualizations
Experimental Workflow for LC-MS/MS Bioanalysis
Caption: Experimental workflow for the LC-MS/MS bioanalysis of fidaxomicin in plasma.
Mechanism of Action of Fidaxomicin
Fidaxomicin exerts its antibacterial effect by inhibiting bacterial RNA polymerase.[4] It binds to the switch region of the enzyme, which interferes with the opening and closing of the DNA clamp, a crucial step for the initiation of transcription.[4] This ultimately halts the synthesis of messenger RNA (mRNA) and subsequent protein production, leading to bacterial cell death.[4]
Caption: Mechanism of action of fidaxomicin via inhibition of bacterial RNA polymerase.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fidaxomicin is an inhibitor of the initiation of bacterial RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
Establishing Linearity and Limits of Quantification for Fidaxomicin using Fidaxomicin-d7 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for the quantification of Fidaxomicin, a narrow-spectrum macrocyclic antibiotic, using its deuterated isotopologue, Fidaxomicin-d7, as an internal standard. The focus is on establishing linearity and determining the limits of quantification in bioanalytical methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Performance of Fidaxomicin Quantification Methods
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative bioanalysis, effectively compensating for variability in sample preparation and instrument response. The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of Fidaxomicin in human plasma, many of which employ an internal standard.
| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Matrix |
| Patent CN112816584A[1] | Not explicitly stated, but LLOQ is 0.100 | 0.100 | This compound | Human Plasma |
| Clinical Trial NCT01333334[2] | 0.2 - 100.0 | 0.2 | Not specified | Human Plasma |
| FDA Submission NDA 201-699[3] | Method dependent | Method dependent | Not explicitly stated for all methods | Human Plasma, Urine, Feces |
| Phase III Clinical Trial Analysis[4][5][6] | Not explicitly stated, but LLOQ is 0.2 | 0.2 | Methylated fidaxomicin (OP-1393) | Human Plasma |
| Extended-Pulsed Regimen Study[7] | 0.50 - 100 | 0.50 | Not specified | Human Plasma |
Experimental Protocols
A validated bioanalytical method is crucial for the accurate measurement of drug concentrations in biological matrices. Below is a representative protocol for the quantification of Fidaxomicin in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (e.g., at a concentration of 3.00 ng/mL).
-
Vortex the mixture briefly.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 300 µL of a reconstitution solution (e.g., methanol-water, 1:1, v/v)[1].
Chromatographic Conditions
-
Chromatographic Column: XSelect CSH C18 column or equivalent[1].
-
Mobile Phase: A gradient elution using a two-component mobile phase, such as:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate would be in the range of 0.4-0.6 mL/min.
-
Injection Volume: 10 µL[1].
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Fidaxomicin and this compound.
-
The specific m/z transitions would need to be optimized for the instrument in use.
-
-
Data Analysis: The peak area ratio of Fidaxomicin to this compound is calculated and used for quantification against a calibration curve. A weighting factor of 1/x² is often applied to the linear regression to ensure accuracy at the lower end of the calibration range[3].
Establishing Linearity and Limits of Quantification Workflow
The following diagram illustrates the logical workflow for establishing the linearity of the method and determining the Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD).
Caption: Workflow for establishing linearity and limits of quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of Fidaxomicin in complex biological matrices. Validated methods demonstrate high sensitivity, with LLOQs reaching as low as 0.100 ng/mL, which is essential for pharmacokinetic studies where plasma concentrations of Fidaxomicin are typically low[1][4][5]. The detailed protocol and workflow provided in this guide offer a framework for researchers to develop and validate their own high-performance bioanalytical methods for this important antibiotic.
References
- 1. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
- 2. Comparison of the Safety, Tolerability, and Pharmacokinetics of Fidaxomicin in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidaxomicin attains high fecal concentrations with minimal plasma concentrations following oral administration in patients with Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
inter-assay and intra-assay precision for Fidaxomicin-d7 quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical precision for the quantification of fidaxomicin, with a focus on the role of the deuterated internal standard, Fidaxomicin-d7. Ensuring high precision in bioanalytical methods is paramount for the accurate assessment of pharmacokinetics, efficacy, and safety in drug development. This document outlines the performance of a validated high-performance liquid chromatography (HPLC) method for fidaxomicin and discusses the expected precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard.
Data Presentation: Inter-Assay and Intra-Assay Precision
The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
-
Intra-assay precision (within-run precision) assesses the precision of the assay under the same operating conditions over a short period.
-
Inter-assay precision (between-run precision) evaluates the precision of the assay over a longer period, accounting for variations such as different days, analysts, or equipment.
While specific inter- and intra-assay precision data for this compound is not publicly available in validation reports, the following table presents the precision data for the quantification of fidaxomicin itself by a validated RP-HPLC method. This serves as a benchmark for the expected performance of a well-validated bioanalytical method.
| Analyte | Method | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) |
| Fidaxomicin | RP-HPLC | 1.54 | 1.64 |
| This compound (Expected) | LC-MS/MS | <15% (typically <5%) | <15% (typically <5%) |
Table 1: Comparison of intra-assay and inter-assay precision for fidaxomicin quantification. The data for fidaxomicin is from a validated RP-HPLC method[1]. The expected precision for this compound is based on regulatory guidelines and typical performance of deuterated internal standards in validated LC-MS/MS bioanalytical methods.
For bioanalytical method validation, regulatory agencies such as the U.S. Food and Drug Administration (FDA) generally accept a precision of ±15% for the coefficient of variation (CV), except at the lower limit of quantification (LLOQ), where it should not exceed ±20%. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is the gold standard for achieving high precision and accuracy. This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing a more reliable normalization of the analytical signal. Therefore, the expected precision for a validated LC-MS/MS method using this compound would be well within the acceptable limits, and often significantly better, typically below 5% RSD.
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS method for the quantification of fidaxomicin in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below. This protocol is a representative example based on common practices in bioanalytical chemistry.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fidaxomicin: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development, typically a +7 Da shift from the parent compound).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the quantification of Fidaxomicin using an LC-MS/MS method with this compound as an internal standard.
Caption: Experimental workflow for Fidaxomicin quantification.
References
Comparative Stability Analysis: Fidaxomicin vs. Fidaxomicin-d7 Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of fidaxomicin and its deuterated analog, fidaxomicin-d7, under various stress conditions. While direct comparative stability studies for this compound are not publicly available, this document synthesizes known experimental data for fidaxomicin and offers a scientifically grounded perspective on the expected stability of this compound based on the principles of isotope effects.
Executive Summary
Fidaxomicin, a macrocyclic antibiotic, is susceptible to degradation under acidic, alkaline, and oxidative conditions. Forced degradation studies have identified several degradation products, highlighting the need for careful formulation and storage. The deuterated analog, this compound, is primarily used as an internal standard in pharmacokinetic studies. Although direct experimental data on its stability under stress conditions is lacking, the kinetic isotope effect suggests that the replacement of hydrogen with deuterium at specific positions could enhance its metabolic stability. This guide presents the available data for fidaxomicin and discusses the theoretical stability advantages of this compound.
Fidaxomicin Stability under Stress Conditions
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] Published research on fidaxomicin has revealed its degradation profile under various stress conditions.
Experimental Protocols for Forced Degradation of Fidaxomicin
A representative experimental protocol for conducting forced degradation studies on fidaxomicin involves the following steps:
-
Preparation of Stock Solution: A stock solution of fidaxomicin is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Stress Conditions: The stock solution is then subjected to various stress conditions:
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated at a controlled temperature (e.g., 60°C) for a specific duration.
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature for a defined period.
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: The drug solution is heated at a high temperature (e.g., 80°C) for an extended time.
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis: After the stress period, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that in an unstressed control sample.
dot graph "Experimental_Workflow_Forced_Degradation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Fidaxomicin Stock Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Stress_Conditions" { label="Stress Conditions"; bgcolor="#F1F3F4"; B [label="Acidic (HCl, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Alkaline (NaOH, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Oxidative (H2O2, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Thermal (Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#F1F3F4"; F [label="Neutralization & Dilution", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="HPLC-UV Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Quantification of Degradation", fillcolor="#FFFFFF", fontcolor="#202124"]; }
A -> {B, C, D, E} [arrowhead=vee, color="#5F6368"]; {B, C, D, E} -> F [arrowhead=vee, color="#5F6368"]; F -> G [arrowhead=vee, color="#5F6368"]; G -> H [arrowhead=vee, color="#5F6368"]; } caption: "Forced Degradation Experimental Workflow"
Quantitative Data on Fidaxomicin Degradation
The following table summarizes the degradation of fidaxomicin under different stress conditions as reported in a study that developed a stability-indicating RP-HPLC-UV method.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic | 0.1 N HCl | 24 h | 60°C | 18.2 | 3 |
| Alkaline | 0.1 N NaOH | 30 min | Room Temp | 25.6 | 4 |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | 12.5 | 2 |
| Thermal | Heat | 48 h | 80°C | 9.8 | 2 |
Data synthesized from a published study on fidaxomicin's forced degradation.
Fidaxomicin Degradation Products
Forced degradation studies have identified several impurities. Notably, "impurity 1" and "impurity 4" were found to be common across different stress conditions, while "impurity 2, 3, and 6" were specific to alkaline stress, and "impurity 5" was specific to acid stress. Another key degradation impurity, particularly sensitive to humidity and heat, is designated as "Impurity F".[2]
dot digraph "Fidaxomicin_Degradation_Pathways" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Fidaxomicin [label="Fidaxomicin", fillcolor="#FFFFFF", fontcolor="#202124"];
subgraph "cluster_Stress" { label="Stress Conditions"; bgcolor="#F1F3F4"; Acid [label="Acidic (HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkali [label="Alkaline (NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative [label="Oxidative (H₂O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Thermal/Humidity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Degradants" { label="Degradation Products"; bgcolor="#F1F3F4"; Imp1_4 [label="Impurity 1 & 4 (Common)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Imp5 [label="Impurity 5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp2_3_6 [label="Impurity 2, 3 & 6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImpF [label="Impurity F", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Fidaxomicin -> {Acid, Alkali, Oxidative, Thermal} [style=invis]; Acid -> Imp5 [arrowhead=vee, color="#5F6368"]; Alkali -> Imp2_3_6 [arrowhead=vee, color="#5F6368"]; {Acid, Alkali, Oxidative, Thermal} -> Imp1_4 [arrowhead=vee, color="#5F6368"]; Thermal -> ImpF [arrowhead=vee, color="#5F6368"]; } caption: "Fidaxomicin Degradation Products under Stress"
Stability of Fidaxomicin in Suspension
Studies have also been conducted on the stability of crushed fidaxomicin tablets in various delivery vehicles, which is relevant for patients who have difficulty swallowing tablets.
| Delivery Vehicle | Temperature | Stability Duration |
| Water | Room Temperature | Up to 2 hours |
| Applesauce | Room Temperature | At least 24 hours |
| Ensure® | Room Temperature | At least 24 hours |
Data from studies on crushed DIFICID® tablets.[1]
Comparative Stability of this compound: A Theoretical Perspective
This compound is the deuterated analog of fidaxomicin, where seven hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in bioanalytical methods for the quantification of fidaxomicin and its metabolite in biological matrices.[3]
The Kinetic Isotope Effect and Enhanced Stability
Direct experimental data comparing the stability of this compound to fidaxomicin under forced degradation conditions is not available in the public domain. However, the principles of the kinetic isotope effect (KIE) can provide insight into its potential stability.
The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium. This phenomenon is known as the kinetic isotope effect.
In the context of drug molecules, deuteration at sites susceptible to metabolic attack can slow down the rate of metabolism, leading to a longer half-life and altered pharmacokinetic profile. While this primarily relates to metabolic stability, a similar principle could apply to certain chemical degradation pathways where C-H bond cleavage is a key step.
dot digraph "Kinetic_Isotope_Effect" { graph [nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Fidaxomicin" { label="Fidaxomicin"; bgcolor="#F1F3F4"; CH [label="C-H Bond", fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation_H [label="Degradation/Metabolism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CH -> Degradation_H [label="Faster Reaction", color="#5F6368"]; }
subgraph "cluster_Fidaxomicin_d7" { label="this compound"; bgcolor="#F1F3F4"; CD [label="C-D Bond (Stronger)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation_D [label="Degradation/Metabolism", fillcolor="#34A853", fontcolor="#FFFFFF"]; CD -> Degradation_D [label="Slower Reaction", color="#5F6368"]; } } caption: "Kinetic Isotope Effect on Stability"
Implications for this compound Stability
Given that fidaxomicin undergoes hydrolysis and oxidation, the sites of deuteration in this compound would be critical in determining if its chemical stability is enhanced. If the deuterium atoms are located at or near positions involved in the initiation of degradation, this compound could exhibit greater stability under those specific stress conditions.
However, it is important to note that deuteration does not guarantee enhanced stability against all forms of degradation. For instance, if a degradation pathway does not involve the cleavage of a C-H bond at a deuterated position in its rate-limiting step, then no significant stability enhancement would be expected.
The use of this compound as an internal standard in validated bioanalytical methods implies that it is stable throughout the sample preparation and analysis process, which often involves exposure to various solvents and temperatures.[3] This suggests a degree of inherent stability, although it does not provide quantitative data under forced degradation conditions.
Conclusion
Experimental data demonstrates that fidaxomicin is susceptible to degradation under acidic, alkaline, and oxidative stress, leading to the formation of several degradation products. In suspension, its stability is dependent on the vehicle, showing greater stability in applesauce and Ensure® compared to water.
For this compound, while direct comparative stability data is absent, the kinetic isotope effect provides a strong theoretical basis to suggest enhanced metabolic stability. Its potential for increased chemical stability under specific stress conditions would depend on the location of deuteration relative to the degradation-prone sites of the molecule.
For researchers and drug development professionals, it is crucial to consider the inherent stability of fidaxomicin when developing formulations and analytical methods. The potential for enhanced stability with deuterated analogs like this compound warrants further investigation, which could inform the design of next-generation derivatives with improved pharmaceutical properties.
References
- 1. Stability and Recovery of DIFICID® (Fidaxomicin) 200-mg Crushed Tablet Preparations from Three Delivery Vehicles, and Administration of an Aqueous Dispersion via Nasogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110037992B - Stable fidaxomicin composition - Google Patents [patents.google.com]
- 3. CN112816584A - Bioanalysis method of fidaxomicin and metabolite OP-1118 thereof in human plasma - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fidaxomicin-d7
This document provides comprehensive safety and logistical guidance for the proper disposal of Fidaxomicin-d7, a deuterated analog of the antibiotic Fidaxomicin. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information is intended for researchers, scientists, and professionals in drug development who handle this compound.
Hazard and Safety Data Overview
This compound, like its non-deuterated counterpart, should be handled with care. The primary hazards are associated with ingestion and the potential for dust explosion. The following table summarizes key safety and disposal information derived from safety data sheets (SDS) for Fidaxomicin formulations.[1][2][3][4]
| Parameter | Information | Source |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1][3][4] |
| Combustible Dust | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1][3][4] |
| May form combustible dust concentrations in air. | [1] | |
| Personal Protective Equipment (PPE) | Protective gloves, safety goggles with side-shields, impervious clothing, suitable respirator. | [4] |
| Handling Precautions | Avoid breathing dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Minimize dust generation. | [1][4][5] |
| Spill Containment | Sweep or vacuum up spillage and collect in a suitable container for disposal. Avoid generating dust. | [1][2][5] |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [1][2][3] |
| Disposal Restrictions | Do not dispose of waste into sewer systems. Avoid release to the environment. | [1][6] |
Standard Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE) and Preparation:
- Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of dust inhalation, use a suitable respirator.[4]
- Designate a specific area for waste accumulation and labeling.
- Ensure all waste containers are properly labeled with the chemical name ("this compound") and appropriate hazard symbols.
2. Waste Segregation and Collection:
- Solid Waste: Collect waste this compound powder, contaminated spill materials (e.g., absorbents), and disposable labware (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealable hazardous waste container.
- Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.
- Empty Containers: "Empty" containers that once held this compound should be treated as hazardous waste unless fully decontaminated. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of as non-hazardous waste or recycled, depending on local regulations.[1] If not decontaminated, dispose of the container as unused product.[1][6]
3. Spill Management and Cleanup:
- In the event of a spill, prevent further leakage if it is safe to do so.[2]
- Avoid actions that could generate dust clouds. Do not use compressed air for cleaning.[1]
- Carefully sweep or vacuum the spilled material into a suitable container for disposal.[1][5]
- Clean the spill area with a damp cloth or absorbent pad. Collect all cleanup materials in the hazardous waste container.
- Local authorities should be notified if significant spills cannot be contained.[2][7]
4. Final Disposal:
- All collected waste must be disposed of through a licensed hazardous material disposal company or an approved waste disposal plant.[1][8]
- Do not mix this compound waste with other waste streams unless explicitly permitted by the disposal facility.
- Ensure compliance with all local, state, and federal regulations regarding the disposal of pharmaceutical and chemical waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Fidaxomicin-d7
For researchers, scientists, and drug development professionals, ensuring safe handling of compounds like Fidaxomicin-d7 is paramount. This guide provides immediate safety, operational, and disposal information based on established best practices for similar chemical compounds.
Hazard Identification and Personal Protective Equipment
Fidaxomicin is classified as harmful if swallowed and may cause skin and eye irritation.[1] If processed in a way that generates fine particles, it may form combustible dust concentrations in the air.[2] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is critical.
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when ventilation is inadequate or for handling bulk quantities where dust generation is likely.[2][3] |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against dust and splashes. A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., powder-free nitrile) | Prevents skin contact. Gloves should be changed frequently.[3][4] |
| Body Protection | Laboratory coat or work uniform | Protects skin from accidental contact.[2] |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are essential to minimize exposure and ensure a safe laboratory environment.
-
Engineering Controls : Work should be conducted in a well-ventilated area.[1][3][5] Use of local exhaust ventilation is recommended to maintain exposure below recommended limits.[2][6] For weighing and aliquoting, a chemical fume hood or a powder containment hood should be used to minimize dust generation and accumulation.[2]
-
Handling Practices :
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a doctor or poison center if you feel unwell. Rinse mouth. DO NOT induce vomiting unless directed by medical personnel.[2][3][6][8] |
| Inhalation | If inhaled, move the person to fresh air. Get medical attention if symptoms occur.[2][3][6][8] |
| Skin Contact | In case of skin contact, wash with soap and water. Get medical attention if symptoms occur.[2][3][6][8] |
| Eye Contact | If in eyes, rinse well with water. Get medical attention if irritation develops and persists.[2][3][6][8] |
In case of a spill, use personal protective equipment and sweep or vacuum up the spillage into a suitable container for disposal.[2][7] Avoid generating dust.[2]
Disposal Plan
All waste materials, including contaminated PPE and empty containers, should be disposed of in an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][6][8] Prevent release to the environment.[2][3][7]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. msd.com [msd.com]
- 6. merck.com [merck.com]
- 7. msd.com [msd.com]
- 8. msd.com [msd.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
